N-Boc-4-bromo-L-phenylalanine ethyl ester
Description
BenchChem offers high-quality N-Boc-4-bromo-L-phenylalanine ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Boc-4-bromo-L-phenylalanine ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ethyl (2S)-3-(4-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO4/c1-5-21-14(19)13(18-15(20)22-16(2,3)4)10-11-6-8-12(17)9-7-11/h6-9,13H,5,10H2,1-4H3,(H,18,20)/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUSUIFZPZLFHKN-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)Br)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CC=C(C=C1)Br)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
N-Boc-4-bromo-L-phenylalanine ethyl ester CAS 591249-54-6 properties
The following technical guide is structured to provide an exhaustive analysis of N-Boc-4-bromo-L-phenylalanine ethyl ester (CAS 591249-54-6) , designed for application scientists and medicinal chemists.
Advanced Building Block for Peptidomimetics and Cross-Coupling Architectures
Executive Summary
N-Boc-4-bromo-L-phenylalanine ethyl ester is a high-value chiral intermediate utilized primarily in the synthesis of complex pharmaceuticals and bioactive peptides. Distinguished by its orthogonal protection scheme (N-Boc and C-Ethyl ester) and a reactive aryl bromide "handle," this compound allows for late-stage diversification via Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig). Its utility extends from fragment-based drug discovery (FBDD) to the engineering of "stapled" peptides, where the bromine moiety serves as a site for macrocyclization or side-chain extension.
Chemical Profile & Properties
The following data synthesizes physicochemical characteristics critical for experimental design.
| Property | Specification |
| Chemical Name | N-(tert-Butoxycarbonyl)-4-bromo-L-phenylalanine ethyl ester |
| CAS Number | 591249-54-6 |
| Molecular Formula | C₁₆H₂₂BrNO₄ |
| Molecular Weight | 372.26 g/mol |
| Physical State | White to off-white solid or viscous oil (purity dependent) |
| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in water |
| Chirality | L-isomer (S-configuration) |
| Purity Standard | ≥97% (HPLC), ≥99% ee (Chiral HPLC) |
| Storage | 2–8°C, inert atmosphere (Ar/N₂), desiccated |
Synthesis & Production Architecture
The synthesis of CAS 591249-54-6 requires a strategy that minimizes racemization at the
Synthesis Workflow (DOT Visualization)
The following diagram illustrates the logical flow from the raw material (4-bromo-L-phenylalanine) to the final ethyl ester, highlighting the critical decision points for purity.
Caption: Sequential synthesis pathway minimizing racemization risk via base-mediated alkylation.
Mechanistic Insight[1][2]
-
N-Protection: The amino group is protected using Di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This step renders the amine nucleophile inert, preventing self-polymerization during esterification.
-
Esterification: While Fischer esterification (EtOH/acid) is common, it risks Boc-cleavage. A milder, self-validating protocol uses Ethyl Iodide (EtI) with Potassium Carbonate (K₂CO₃) in DMF. This Sₙ2 reaction proceeds cleanly at room temperature, preserving the acid-labile Boc group and the chiral center [1].
Reactivity & Applications: The Cross-Coupling Hub
The aryl bromide moiety at the para position is the defining feature of this molecule, enabling it to function as a "chemical warhead" for library generation.
Suzuki-Miyaura Coupling Protocol
This protocol describes the conversion of the bromide to a biaryl derivative, a common motif in peptidomimetic inhibitors (e.g., for protein-protein interaction targets).
Experimental Protocol:
-
Reagents:
-
Substrate: N-Boc-4-bromo-L-phenylalanine ethyl ester (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂[1]·DCM (0.05 equiv) - Chosen for stability and broad substrate scope.
-
Base: K₃PO₄ (3.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1 v/v) - Degassed.
-
-
Procedure:
-
Step 1 (Inerting): Charge a reaction vial with substrate, boronic acid, base, and catalyst. Seal and purge with Argon for 5 minutes.
-
Step 2 (Solvation): Add degassed solvent via syringe.
-
Step 3 (Reaction): Heat to 80°C for 4–12 hours. Monitor via TLC (Hexane/EtOAc 3:1) or LC-MS.
-
Step 4 (Workup): Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.
-
Step 5 (Purification): Flash column chromatography (SiO₂).
-
Causality: The use of a bidentate ligand (dppf) prevents rapid catalyst deactivation, while the aqueous base system promotes the formation of the reactive boronate species essential for the transmetallation step [2].
Reaction Pathway Visualization (DOT)
Caption: Catalytic cycle for the Suzuki-Miyaura coupling of the 4-bromo-phenylalanine derivative.
Quality Control & Analytics
To ensure scientific integrity, the following analytical benchmarks must be met before using this compound in downstream applications.
-
¹H NMR (CDCl₃, 400 MHz):
- 7.42 (d, 2H, Ar-H), 7.05 (d, 2H, Ar-H) — Characteristic AA'BB' system of para-substituted ring.
- 5.05 (d, 1H, NH) — Boc amide proton.
-
4.55 (m, 1H,
-H) — Chiral center proton. - 4.15 (q, 2H, O-CH₂-CH₃) — Ethyl ester methylene.
- 1.42 (s, 9H, Boc-tBu) — Diagnostic singlet.
-
Enantiomeric Excess (ee):
-
Method: Chiral HPLC (e.g., Chiralpak AD-H column).
-
Mobile Phase: Hexane/IPA (90:10).
-
Requirement: >99% ee to prevent stereoisomer contamination in peptide libraries.
-
Handling and Safety Standards
-
Hazards: Irritant (Skin/Eye/Respiratory). Potential sensitizer.
-
Protocol: Handle in a fume hood. Wear nitrile gloves and safety glasses.
-
Stability: The ethyl ester is relatively stable to hydrolysis under neutral conditions but will hydrolyze in strong acid or base. The Boc group is acid-labile (cleaves with TFA/DCM or HCl/Dioxane).
References
-
Chem-Impex International. "Boc-4-bromo-L-phenylalanine Applications in Peptide Synthesis." Chem-Impex Product Guide. Accessed via Search. Link
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. Link
-
BenchChem. "The Impact of 4-Bromo-Phenylalanine Incorporation on Peptide Bioactivity." BenchChem Technical Guides. Link
-
RSC Publishing. "Successive diastereoselective C(sp3)–H arylation and Suzuki coupling toward enantioenriched polyaryl unnatural amino acid motifs." RSC Advances. Link
Sources
Strategic Selection of Halogenated Phenylalanine Derivatives: A Comparative Technical Guide on N-Boc-4-bromo-L-phenylalanine Acid vs. Ethyl Ester
Executive Summary
In the design of peptidomimetics and complex pharmaceutical intermediates, 4-bromo-phenylalanine derivatives serve as critical "dual-function" building blocks. They provide structural chirality (L-configuration) and a reactive handle (aryl bromide) for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Heck).
This guide delineates the operational differences between N-Boc-4-bromo-L-phenylalanine (Free Acid) and N-Boc-4-bromo-L-phenylalanine ethyl ester (Ethyl Ester) . While they share the same core scaffold, their distinct reactivities dictate their placement in a synthetic workflow. The Free Acid is the reagent of choice for direct C-terminal elongation, whereas the Ethyl Ester functions as a robustly protected scaffold, enabling side-chain diversification prior to peptide assembly.
Physicochemical Divergence
Understanding the physical properties of these two derivatives is the first step in designing a scalable protocol. The esterification of the carboxylic acid significantly alters solubility profiles and handling requirements.
Table 1: Comparative Property Analysis
| Feature | N-Boc-4-bromo-L-phenylalanine (Acid) | N-Boc-4-bromo-L-phenylalanine Ethyl Ester |
| CAS Number | 62129-39-9 | 591249-54-6 |
| Molecular Weight | ~344.20 g/mol | ~372.26 g/mol |
| Physical State | White to off-white powder | White solid or viscous oil (purity dependent) |
| Solubility (Organic) | Soluble in DMF, DMSO, MeOH; Limited in DCM | Highly soluble in DCM, EtOAc, THF, Toluene |
| Solubility (Aqueous) | Slightly soluble (pH dependent) | Insoluble |
| Acidity (pKa) | ~3.8 (Carboxylic acid) | Non-acidic (Protected) |
| Storage Stability | Hygroscopic; Store at 2-8°C | Stable; Store at 2-8°C |
Scientist’s Note: The solubility difference is operationally critical. The Ethyl Ester’s high solubility in non-polar solvents (DCM, Toluene) makes it superior for anhydrous cross-coupling reactions where polar solvents (required for the Acid) might interfere with specific catalytic cycles or work-up procedures.
Strategic Application in Synthesis
The choice between the Acid and the Ester is rarely arbitrary; it is dictated by the point of diversification in your synthetic route.
The Free Acid: Direct Peptide Assembly
Use the Free Acid (CAS 62129-39-9) when the 4-bromo-phenylalanine moiety is intended to be a standard residue in a peptide chain before any side-chain modification occurs.
-
Mechanism: Activation of the carboxylic acid using standard coupling reagents (HATU, EDC/NHS, DIC).
-
Constraint: The free carboxylic acid can poison sensitive palladium catalysts during subsequent cross-coupling reactions if not fully capped or if the catalyst coordinates to the carboxylate.
The Ethyl Ester: Orthogonal Protection & Module Synthesis
Use the Ethyl Ester (CAS 591249-54-6) when you intend to modify the phenyl ring (e.g., Suzuki coupling) before incorporating the amino acid into a peptide.
-
Mechanism: The ethyl group protects the C-terminus, preventing oligomerization (self-coupling) during side-chain modification.
-
Advantage: It allows for "Module Synthesis"—creating a complex, biaryl amino acid building block in bulk, purifying it, hydrolyzing the ester, and then introducing it into the expensive peptide synthesis cycle.
Visualization: Decision Logic for Reagent Selection
Figure 1: Decision tree for selecting between the Acid and Ethyl Ester based on synthetic workflow requirements.
The Halogen Advantage: Suzuki-Miyaura Cross-Coupling
The primary value of these molecules lies in the 4-bromo substituent. It is a classic electrophile for Palladium-catalyzed cross-coupling.
Why use the Ester for Suzuki Coupling? While the Free Acid can undergo Suzuki coupling, the Ethyl Ester is preferred for three reasons:
-
Catalyst Longevity: Free carboxylic acids can form stable complexes with Pd(II), potentially deactivating the catalyst or requiring higher catalyst loading.
-
Solubility: The ester allows the use of non-polar solvents (Toluene/Dioxane) which are often optimal for specific ligand systems (e.g., phosphines).
-
Purification: The product of an ester coupling is a neutral organic molecule, easily purified by standard silica flash chromatography. The product of an acid coupling is amphoteric/polar, often requiring reverse-phase HPLC or complex acid-base extractions.
Experimental Protocols
The following protocols describe a "Self-Validating" workflow: transforming the Ethyl Ester into a biaryl derivative, followed by controlled hydrolysis to yield the coupling-ready acid.
Protocol A: Suzuki-Miyaura Coupling on the Ethyl Ester
Objective: Convert N-Boc-4-bromo-L-Phe-OEt into a biaryl derivative.
Reagents:
-
Substrate: N-Boc-4-bromo-L-phenylalanine ethyl ester (1.0 equiv)[1]
-
Boronic Acid: Aryl-B(OH)2 (1.2 equiv)
-
Catalyst: Pd(dppf)Cl2·DCM (0.05 equiv) or Pd(PPh3)4
-
Base: K2CO3 (3.0 equiv) or K3PO4
-
Solvent: 1,4-Dioxane : Water (4:1 ratio)
Step-by-Step:
-
Degassing: In a reaction vial, combine the Ester, Boronic Acid, and Base. Add solvents.[2][3][4][5] Sparge with Nitrogen/Argon for 10 minutes (Critical: Oxygen poisons Pd(0)).
-
Catalyst Addition: Add the Pd catalyst quickly under inert atmosphere. Seal the vessel.
-
Reaction: Heat to 80-90°C for 4–12 hours.
-
Validation (TLC): Monitor disappearance of the starting bromide (Rf ~0.6 in 3:1 Hex/EtOAc) and appearance of the fluorescent biaryl product.
-
Work-up: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.[4][5] Concentrate.
-
Purification: Flash chromatography (Silica gel, Hexane/EtOAc gradient).
Protocol B: Selective Hydrolysis (Saponification)
Objective: Convert the Ethyl Ester to the Free Acid without removing the N-Boc group.
Scientist's Warning: Do NOT use acid hydrolysis (e.g., HCl/Reflux), as this will remove the Boc group (Acid Labile). You must use basic hydrolysis (Lithium Hydroxide).
Reagents:
-
Substrate: Biaryl-modified Ethyl Ester (from Protocol A)
-
Solvent: THF : Water (3:1)[4]
Step-by-Step:
-
Dissolution: Dissolve the ester in THF. Cool to 0°C.[4]
-
Saponification: Add the solution of LiOH in water dropwise.
-
Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT). Monitor by TLC (Product will stay at baseline in standard organic systems; use Bromocresol Green stain for acids).
-
Work-up (Critical Step):
-
Evaporate THF under reduced pressure.
-
Dilute the remaining aqueous layer with water.
-
Wash with Et2O (removes unreacted ester).
-
Acidification: Carefully acidify the aqueous layer to pH ~3-4 using 1M citric acid or 1M KHSO4 at 0°C. (Avoid strong HCl to prevent Boc loss).
-
Extract the cloudy white precipitate with EtOAc (3x).
-
-
Isolation: Dry organic layer (Na2SO4) and concentrate to yield the pure N-Boc-Biaryl-L-Phenylalanine Acid.
Visualization: Synthetic Workflow
Figure 2: Sequential workflow for utilizing the Ethyl Ester to generate modified phenylalanine derivatives.
References
-
Thermo Fisher Scientific. N-Boc-4-bromo-L-phenylalanine Product Specifications. Retrieved from
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
BenchChem. Application Notes and Protocols for Orthogonal Deprotection of Ethyl-Protected Amino Acids. Retrieved from
-
Sigma-Aldrich. N-Boc-4-bromo-L-phenylalanine ethyl ester Product Detail. Retrieved from
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for LiOH hydrolysis of esters vs. Boc stability).
Sources
Technical Whitepaper: Sourcing and Application of N-Boc-4-bromo-L-phenylalanine Ethyl Ester
This technical guide details the sourcing, chemical properties, and experimental application of N-Boc-4-bromo-L-phenylalanine ethyl ester , a critical non-canonical amino acid scaffold used in peptidomimetic drug discovery and proteolysis-targeting chimera (PROTAC) development.
Executive Summary
N-Boc-4-bromo-L-phenylalanine ethyl ester (CAS: 591249-54-6) acts as a bifunctional "linchpin" scaffold. The 4-bromo substituent provides a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling the installation of biaryl systems or heterocycles essential for enhancing potency and metabolic stability. The ethyl ester protects the C-terminus, preventing oligomerization during functionalization, while the Boc (tert-butoxycarbonyl) group provides orthogonal protection for the N-terminus.
This guide addresses the supply chain scarcity of the ethyl ester derivative by analyzing "Make vs. Buy" strategies, detailing validated synthesis protocols, and providing current market pricing data.
Part 1: Chemical Identity & Specifications[1][2][3][4]
Before sourcing, verify the exact chemical identity to avoid purchasing the free acid or methyl ester analogs, which have different solubility profiles and reactivity rates.
| Attribute | Specification |
| Chemical Name | N-(tert-Butoxycarbonyl)-4-bromo-L-phenylalanine ethyl ester |
| CAS Number | 591249-54-6 (Ethyl Ester) Note: 62129-39-9 is the Acid; 266306-18-7 is the Methyl Ester |
| Molecular Formula | C₁₆H₂₂BrNO₄ |
| Molecular Weight | 372.26 g/mol |
| Chiral Purity | ≥ 98% ee (L-isomer) |
| Physical State | White to off-white crystalline solid or viscous oil (purity dependent) |
| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in Water |
| Storage | 2-8°C, Desiccated (Hygroscopic potential) |
Part 2: Strategic Sourcing & Market Analysis
The ethyl ester is a specialty building block , often less available in stock than the corresponding acid. Below is a breakdown of primary suppliers and the "Make vs. Buy" economic analysis.
Supplier Landscape & Pricing (Q1 2026 Estimates)
Prices are indicative for research quantities. Bulk orders (>100g) typically command a 30-50% discount.
| Supplier | Catalog / CAS Ref | Pack Size | Approx. Price (USD) | Availability |
| Sigma-Aldrich (Merck) | CAS 591249-54-6 | 1g / 5g | High ($150+) | Inquire (Often Made-to-Order) |
| Fluorochem | CAS 591249-54-6 | 1g / 5g | Medium ( | Stock (UK/EU) |
| Oakwood Chemical | Acid Form (62129-39-9) | 1g / 5g | Low ($13 / $38) | In Stock (US) |
| Thermo (Alfa Aesar) | Acid Form (62129-39-9) | 1g / 5g | Medium ($60 / $180) | In Stock |
The "Make vs. Buy" Decision Matrix
Due to the high markup on the ethyl ester, it is often more cost-effective to purchase the Acid (N-Boc-4-bromo-L-phenylalanine) and perform a one-step esterification in-house.
Recommendation:
-
For <5g needs: Buy the Ethyl Ester directly (Fluorochem/Sigma) to save time.
-
For >10g needs: Buy the Acid (Oakwood/Thermo) and synthesize the ester. Cost savings can exceed 70%.[1]
Figure 1: Strategic sourcing decision tree based on scale and budget constraints.
Part 3: Application Science & Protocols
Synthesis of the Ethyl Ester (In-House Protocol)
If sourcing the acid (CAS 62129-39-9), use this mild esterification protocol to prevent Boc-deprotection (which occurs with strong acid/heat).
Reagents: N-Boc-4-bromo-L-phenylalanine (1.0 equiv), EDC·HCl (1.2 equiv), DMAP (0.1 equiv), Ethanol (anhydrous, 10 equiv), DCM (Solvent).
Protocol:
-
Dissolve N-Boc-4-bromo-L-phenylalanine (10 mmol) in anhydrous DCM (50 mL).
-
Add Ethanol (100 mmol) and DMAP (1 mmol).
-
Cool to 0°C. Add EDC·HCl (12 mmol) portion-wise.
-
Stir at 0°C for 1 hour, then warm to Room Temperature (RT) overnight.
-
Workup: Wash with 1M HCl (cold, rapid wash to remove DMAP/EDC without deprotecting Boc), then Sat. NaHCO₃, then Brine.
-
Dry over Na₂SO₄ and concentrate.
-
Yield: Typically 85-95% as a clear oil or white solid.
Suzuki-Miyaura Cross-Coupling
The 4-bromo position is activated for coupling with aryl boronic acids. The ethyl ester prevents carboxylic acid interference with the palladium catalyst.
Mechanism:
-
Oxidative Addition: Pd(0) inserts into the C-Br bond.
-
Transmetallation: The aryl boronic acid transfers its aryl group to the Pd center (activated by base).
-
Reductive Elimination: The new C-C bond forms, releasing the product and regenerating Pd(0).
Figure 2: Suzuki-Miyaura coupling pathway utilizing the 4-bromo handle.
Standard Protocol:
-
Mix: Ester (1.0 eq), Aryl Boronic Acid (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (3.0 eq).
-
Solvent: Dioxane:Water (4:1). Degas with Nitrogen.
-
Heat: 80-90°C for 4-12 hours.
-
Purification: Silica gel chromatography (Hexane:EtOAc).
Part 4: Quality Control & Handling
Critical Quality Attributes (CQA)
-
Enantiomeric Excess (ee%): Must be >98%. Racemization can occur if the esterification (Method 3.[2]1) is performed with excessive heat or strong base.
-
Validation: Chiral HPLC (Chiralpak AD-H column, Hexane/IPA gradient).
-
-
Boc Integrity: Ensure no deprotection occurred.
-
Validation: ¹H NMR (Look for ~1.4 ppm singlet, 9H).
-
Storage & Stability[4][9][10]
-
Hygroscopicity: The ethyl ester is more lipophilic than the acid but can still hydrolyze if exposed to moisture over months.
-
Light Sensitivity: Brominated aromatics can be light-sensitive over long periods (photodebromination). Store in amber vials.
References
-
Thermo Fisher Scientific. N-Boc-4-bromo-L-phenylalanine Product Page. Retrieved from
-
Oakwood Chemical. N-Boc-4-bromo-L-phenylalanine (Acid) Catalog Entry. Retrieved from
-
Sigma-Aldrich. N-Boc-4-bromo-L-phenylalanine ethyl ester Product Listing. Retrieved from
-
GuideChem. 4-Bromo-L-phenylalanine Synthesis and Properties. Retrieved from
-
Organic Syntheses. Boc-Protection Protocols for Amino Acids. Org. Synth. 1985, 63, 160. Retrieved from
Sources
The Physical and Chemical Stability of Boc-Protected Phenylalanine Ethyl Esters: A Comprehensive Technical Guide
Executive Summary
N-tert-butoxycarbonyl-L-phenylalanine ethyl ester (Boc-Phe-OEt, CAS: 53588-99-1) is a critical intermediate in liquid- and solid-phase peptide synthesis, as well as in the development of small-molecule active pharmaceutical ingredients (APIs). While the dual-protection strategy (N-terminal Boc and C-terminal ethyl ester) provides excellent orthogonality during complex syntheses, it introduces specific stability liabilities during long-term storage and handling. This whitepaper provides an in-depth mechanistic analysis of Boc-Phe-OEt degradation, establishes field-proven storage protocols, and outlines self-validating analytical methodologies for stability testing.
Structural Liabilities and Degradation Mechanisms
The stability profile of Boc-Phe-OEt is dictated by its two protecting groups, each possessing distinct chemical vulnerabilities. Understanding the causality behind these degradation pathways is essential for designing optimal storage conditions.
Acid-Catalyzed Boc Cleavage (Acidolysis)
The tert-butoxycarbonyl (Boc) group is engineered to be stable under basic and nucleophilic conditions but is highly labile in the presence of strong acids[1][2].
-
Mechanistic Causality: Exposure to acidic moisture or trace acidic solvents leads to the protonation of the carbamate carbonyl oxygen. This protonation weakens the C-O bond, facilitating the expulsion of a relatively stable tert-butyl cation. The cation subsequently loses a proton to form isobutylene gas, while the remaining carbamic acid rapidly decarboxylates (releasing CO₂) to yield the free amine, L-phenylalanine ethyl ester (H-Phe-OEt).
-
Storage Implication: Boc-Phe-OEt must be isolated from acidic vapors and stored in highly inert, neutral environments.
Base-Catalyzed Ester Hydrolysis (Saponification)
Conversely, the C-terminal ethyl ester is susceptible to base-catalyzed hydrolysis[2][3].
-
Mechanistic Causality: In the presence of ambient moisture and trace alkalinity (e.g., residual basic catalysts or basic glass surfaces), hydroxide ions act as nucleophiles, attacking the ester carbonyl carbon. This forms a tetrahedral intermediate that collapses to expel an ethoxide leaving group, ultimately yielding ethanol and N-Boc-L-phenylalanine (Boc-Phe-OH).
-
Storage Implication: The compound must be protected from high humidity and alkaline environments.
Chemical degradation pathways of Boc-Phe-OEt under acidic and basic stress.
Optimal Storage Guidelines
Based on the mechanistic vulnerabilities outlined above, the storage of Boc-Phe-OEt requires strict control over temperature, humidity, and atmospheric composition[3][4].
Recommended Storage Conditions
To suppress both thermal degradation and moisture-induced hydrolysis, the following matrix should be adhered to:
| Storage Duration | Recommended Temperature | Atmosphere | Container Specifications | Expected Shelf-Life |
| Short-Term (1-4 Weeks) | 2°C to 8°C (Refrigerated) | Ambient (Desiccated) | Amber glass, tightly sealed | > 99% purity retained |
| Long-Term (> 1 Month) | -20°C (Frozen) | Inert Gas (Argon/N₂) | Double-bagged, desiccant packs | 24 - 36 months |
| In-Solution (e.g., DMF/DCM) | -80°C (Ultra-low) | Inert Gas (Argon/N₂) | PTFE-lined screw cap vials | < 3 months (Prepare fresh if possible) |
Note: When retrieving samples from cold storage, the container must be allowed to equilibrate to room temperature before opening. Opening a cold vial immediately introduces atmospheric condensation, triggering the hydrolysis pathways described in Section 2.
Experimental Protocol: Forced Degradation & Stability Testing
To validate the shelf-life and establish a stability-indicating analytical method, a forced degradation study must be executed. The following protocol is designed as a self-validating system: it incorporates neutralization steps to prevent on-column degradation during HPLC analysis, and utilizes mass-balance calculations to ensure no degradants are lost.
Reagents and Equipment
-
Stressors: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂.
-
Analytical System: HPLC-UV/MS equipped with a C18 reverse-phase column (e.g., 150 x 4.6 mm, 3 µm).
Step-by-Step Methodology
Step 1: Stock Solution Preparation
-
Accurately weigh 10.0 mg of Boc-Phe-OEt.
-
Dissolve in 10.0 mL of LC-MS grade Acetonitrile (MeCN) to yield a 1.0 mg/mL stock solution. Causality: MeCN is chosen over methanol to prevent transesterification side-reactions during the study.
Step 2: Acidic Stress Application
-
Transfer 1.0 mL of stock solution to a 5 mL glass vial.
-
Add 1.0 mL of 0.1 M HCl. Seal tightly.
-
Incubate at 25°C for 24 hours.
Step 3: Basic Stress Application
-
Transfer 1.0 mL of stock solution to a separate 5 mL glass vial.
-
Add 1.0 mL of 0.1 M NaOH. Seal tightly.
-
Incubate at 25°C for 24 hours.
Step 4: The Critical Neutralization Step (Self-Validation) Why this matters: If stressed samples are injected directly into the HPLC, the acid/base will continue to degrade the sample while it sits in the autosampler queue, skewing kinetic data.
-
To the Acidic Stress vial, add exactly 1.0 mL of 0.1 M NaOH to quench the reaction.
-
To the Basic Stress vial, add exactly 1.0 mL of 0.1 M HCl to quench the reaction.
-
Dilute all samples to a final theoretical concentration of 0.1 mg/mL using mobile phase (Water/MeCN).
Step 5: HPLC-UV/MS Analysis
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in MeCN.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV at 210 nm (captures the phenyl ring absorbance) and positive ESI-MS.
-
Mass Balance Check: Calculate the sum of the peak areas of the parent compound and all degradants. The total area should equal the area of an unstressed control sample (±5%). A significant loss in total area indicates the formation of volatile degradants (e.g., isobutylene) or precipitation.
Workflow for forced degradation and stability testing of Boc-Phe-OEt.
Quantitative Data Interpretation
When executing the protocol above, researchers should expect degradation profiles similar to the baseline data summarized below. This data highlights the extreme sensitivity of the Boc group to acidic environments compared to its relative stability under thermal stress.
| Stress Condition | Time/Temp | Primary Degradant Identified | Extent of Degradation | Mass Balance Recovery |
| Control (Unstressed) | 0h / 4°C | None | 0.0% | 100.0% |
| Acidic (0.1 M HCl) | 24h / 25°C | H-Phe-OEt (m/z 194.1) | ~85.4% | 98.2% |
| Basic (0.1 M NaOH) | 24h / 25°C | Boc-Phe-OH (m/z 266.1) | ~62.1% | 99.1% |
| Thermal (Solid) | 7 days / 60°C | H-Phe-OEt (m/z 194.1) | < 2.0% | 99.8% |
| Oxidative (3% H₂O₂) | 24h / 25°C | Minor uncharacterized | < 1.5% | 99.5% |
Conclusion
The integrity of Boc-Phe-OEt is paramount for downstream synthetic success[7]. By understanding the mechanistic triggers for acidolysis and saponification, researchers can implement rigorous -20°C, moisture-free storage protocols. Furthermore, utilizing self-validating analytical workflows ensures that any degradation is accurately quantified, preventing compromised reagents from entering costly drug development pipelines.
References
- BenchChem. "Z-His-Phe-Phe-OEt | 13053-61-7 | Benchchem" (General peptide ester stability and storage guidelines).
- Pharmaffiliates. "N-Boc-L-phenylalanine Ethyl Ester, CAS No : 53588-99-1".
- BenchChem. "Stability and Optimal Storage of Boc-Asn(Xan)-OH: A Technical Guide".
- BenchChem. "An In-depth Technical Guide on the Physical and Chemical Stability of Nα-tert-Butoxycarbonyl-L-arginine methyl ester".
- ACS Catalysis. "Streamlined Carbonylation of Csp3–H Bonds: Divergent Synthesis of Diverse Carbonyl Compounds".
- Chemsrc. "N-Boc-L-phenylalanine ethyl ester | CAS#:53588-99-1".
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Z-His-Phe-Phe-OEt | 13053-61-7 | Benchchem [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. N-Boc-L-phenylalanine ethyl ester | CAS#:53588-99-1 | Chemsrc [chemsrc.com]
- 7. pubs.acs.org [pubs.acs.org]
Methodological & Application
procedure for selective Boc deprotection of phenylalanine ethyl esters
Application Note: Selective Boc Deprotection of Phenylalanine Ethyl Esters
Abstract
This guide details the protocol for the selective removal of the tert-butoxycarbonyl (Boc) protecting group from phenylalanine ethyl ester (Boc-Phe-OEt) while preserving the ethyl ester moiety. The primary challenge in this transformation is avoiding ester hydrolysis, which can occur under aqueous acidic conditions or during basic workup. We present two validated protocols: a Precipitation Method using HCl/Dioxane (Recommended) and a Standard TFA/DCM Method . The guide includes mechanistic insights, critical process parameters (CPPs), and troubleshooting for common side reactions such as diketopiperazine (DKP) formation.
Introduction & Strategic Analysis
In peptide synthesis and medicinal chemistry, the orthogonality between the amine protecting group (Boc) and the carboxyl protecting group (Ethyl ester) is crucial. While Boc is acid-labile, ethyl esters are generally stable to anhydrous acids but susceptible to hydrolysis in the presence of water and acid/base.
The "Selectivity" Challenge: For Boc-Phe-OEt, "selectivity" implies removing the Boc group without:
-
Hydrolyzing the Ethyl Ester: Requires strictly anhydrous conditions.
-
Racemization: Phenylalanine is prone to racemization via oxazolone intermediates if activation is attempted, but during deprotection, the risk is low unless strong bases are used in workup.
-
Diketopiperazine (DKP) Formation: While less common for monomeric esters, the free base of phenylalanine ethyl ester can dimerize to form cyclic DKP upon prolonged storage. Isolating the product as a hydrochloride salt mitigates this risk.
Mechanistic Insight
The deprotection proceeds via an acid-catalyzed E1/S_N1-like fragmentation. The tert-butyl carbamate is protonated, leading to the expulsion of the stable tert-butyl cation (which is scavenged or degrades to isobutylene) and a carbamic acid intermediate.[1][2][3] The carbamic acid spontaneously decarboxylates to yield the amine salt.[1]
Critical Control Point: The tert-butyl cation is an electrophile.[4] While Phenylalanine's aromatic ring is less electron-rich than Tryptophan or Tyrosine, high-purity applications may require scavengers to prevent trace Friedel-Crafts alkylation.
Figure 1: Mechanistic pathway of acid-catalyzed Boc deprotection. The reaction is driven by the entropy gain from gas evolution (CO2, Isobutylene).
Experimental Protocols
Protocol A: Anhydrous HCl in Dioxane (Gold Standard)
Best for: High purity, avoiding aqueous workup, and long-term storage stability.
Principle: This method utilizes the insolubility of the amino acid ester hydrochloride salt in ether/dioxane mixtures. The product precipitates directly, avoiding the need for aqueous extraction where ester hydrolysis could occur.
Materials:
-
Substrate: Boc-Phe-OEt (1.0 equiv)
-
Reagent: 4.0 M HCl in 1,4-Dioxane (anhydrous)
-
Solvent: Anhydrous 1,4-Dioxane (minimal volume)
-
Precipitation Solvent: Anhydrous Diethyl Ether (Et₂O) or MTBE
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask equipped with a drying tube (CaCl₂), dissolve Boc-Phe-OEt (1 g, ~3.4 mmol) in a minimal amount of anhydrous 1,4-dioxane (2–3 mL).
-
Note: If the substrate is not fully soluble, a small amount of DCM can be added, but keep it minimal to ensure precipitation later.
-
-
Acidolysis: Add 4.0 M HCl in Dioxane (8.5 mL, ~10 equiv) dropwise at room temperature (20–25°C).
-
Observation: Gas evolution (CO₂/Isobutylene) will be observed.[2]
-
-
Reaction: Stir at room temperature for 30–60 minutes.
-
Monitoring: Check by TLC (System: Hexane/EtOAc 3:1). Stain with Ninhydrin (free amine will not show until neutralized, but disappearance of Boc starting material can be seen by UV/iodine).
-
-
Precipitation: The product often begins to precipitate as a white solid during the reaction. Once complete, dilute the mixture with anhydrous Diethyl Ether (20–30 mL) to maximize precipitation.
-
Cooling: Cooling to 0°C for 15 minutes increases yield.
-
-
Isolation: Filter the white solid under a nitrogen blanket (to avoid moisture absorption).
-
Washing: Wash the filter cake with cold anhydrous Diethyl Ether (3 x 10 mL) to remove residual HCl and byproducts.
-
Drying: Dry the solid in a vacuum desiccator over P₂O₅ or KOH pellets to remove traces of acid.
Yield: Typically 90–98% as H-Phe-OEt • HCl.
Protocol B: TFA / DCM (Standard Alternative)
Best for: Substrates that do not precipitate easily or when HCl/Dioxane is unavailable.
Principle: TFA is a potent acid that rapidly removes Boc. However, the resulting TFA salt is soluble in organic solvents, requiring evaporation.
Materials:
-
Substrate: Boc-Phe-OEt (1.0 equiv)
-
Scavenger (Optional): Triisopropylsilane (TIS) (2.5% v/v)[8]
Step-by-Step Procedure:
-
Preparation: Dissolve Boc-Phe-OEt in DCM (concentration ~0.1 M).
-
Acidolysis: Cool to 0°C. Add TFA to a final concentration of 20–50% (v/v).
-
Optimization: For high-value synthesis, add 2.5% TIS as a cation scavenger.
-
-
Reaction: Remove ice bath and stir at room temperature for 1–2 hours.
-
Workup (Critical):
-
Do NOT wash with aqueous NaHCO₃ immediately if you wish to avoid all risk of hydrolysis.
-
Evaporation: Concentrate the mixture on a rotary evaporator at <30°C.
-
Co-evaporation: Add Toluene (10 mL) and re-evaporate. Repeat 3 times. This azeotropically removes residual TFA, which is difficult to remove by simple vacuum.
-
-
Isolation: The residue is the TFA salt (H-Phe-OEt • TFA).[1][2][5][6][7][8][9][10][]
-
Conversion to Free Base (If absolutely necessary): Dissolve in EtOAc, wash quickly with cold saturated NaHCO₃, dry over Na₂SO₄, and evaporate. Use immediately to avoid DKP formation.
-
Comparative Data & Selection Guide
| Feature | Protocol A: HCl / Dioxane | Protocol B: TFA / DCM |
| Selectivity (Ester Stability) | High (Anhydrous, no aqueous workup) | Moderate (Requires careful handling) |
| Product Form | HCl Salt (Stable solid) | TFA Salt (Hygroscopic oil/solid) |
| Handling | Filtration (Easy) | Evaporation (Time-consuming) |
| Reagent Stability | HCl/Dioxane degrades over time (check titer) | TFA is stable |
| Recommendation | Primary Choice | Secondary Choice |
Troubleshooting & Optimization
Workflow Logic: The following diagram outlines the decision process for selecting the correct protocol and troubleshooting common issues.
Figure 2: Workflow decision tree for protocol selection and troubleshooting.
Common Issues:
-
Ester Hydrolysis: Detected by the presence of Phenylalanine (free acid) in LCMS.
-
Solution: Ensure all solvents (Dioxane, Ether) are anhydrous. Avoid aqueous NaHCO₃ washes; use solid Na₂CO₃ if neutralization is required in organic phase.
-
-
Incomplete Deprotection:
-
Solution: HCl in Dioxane concentration may have dropped. Titrate the reagent or use a fresh bottle.
-
-
Sticky Solid/Oil:
-
Solution: Triturate the oil with cold diethyl ether or hexane to induce crystallization. Scratch the flask walls with a glass rod.
-
References
-
Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M).[12] Journal of Peptide Research, 58(4), 338–341.
-
Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. International Journal of Peptide and Protein Research, 12(5), 258–268.[9]
- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard Reference for deprotection conditions).
-
BenchChem Technical Support. (2025). Experimental procedure for deprotection of Boc-protected amines.
-
Sigma-Aldrich.Boc Resin Cleavage Protocol & Amino Acid Handling.
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. jk-sci.com [jk-sci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mcours.net [mcours.net]
- 7. scispace.com [scispace.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of N-Boc-4-bromo-L-phenylalanine Ethyl Ester in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The incorporation of unnatural amino acids into peptide scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful strategy to enhance biological activity, improve metabolic stability, and modulate pharmacokinetic profiles.[1][2][3] N-Boc-4-bromo-L-phenylalanine ethyl ester is a versatile building block that introduces a unique set of properties to a peptide sequence. The bromo-substituent can serve as a heavy atom for crystallographic studies, a handle for further chemical modifications, or to directly influence receptor binding interactions through halogen bonding.[4] The ethyl ester at the C-terminus provides a useful protecting group that can be selectively removed under conditions orthogonal to the acid-labile N-Boc group. This guide provides a comprehensive overview of the applications and detailed protocols for the effective use of N-Boc-4-bromo-L-phenylalanine ethyl ester in both solution-phase and solid-phase peptide synthesis.
Introduction: The Strategic Advantage of 4-Bromo-L-phenylalanine
4-Bromo-L-phenylalanine, a halogenated derivative of the natural amino acid L-phenylalanine, has garnered significant interest in peptide-based drug discovery.[1] The introduction of a bromine atom at the para-position of the phenyl ring imparts several key advantages:
-
Modulation of Bioactivity: The steric and electronic properties of the bromine atom can alter the conformation of the peptide backbone and the side chain's interaction with biological targets, potentially leading to enhanced receptor binding affinity or enzyme inhibition.[1]
-
Increased Hydrophobicity: The bromo-substituent increases the hydrophobicity of the amino acid residue, which can influence peptide folding, membrane permeability, and interactions with hydrophobic pockets of target proteins.
-
Metabolic Stability: The C-Br bond is generally stable to metabolic degradation, potentially increasing the in vivo half-life of the peptide.
-
A Versatile Chemical Handle: The bromine atom can participate in a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for post-synthetic modification of the peptide to introduce fluorescent probes, linkers for bioconjugation, or other functional moieties.
The use of the N-Boc protecting group and the C-terminal ethyl ester provides a classic orthogonal protection strategy, allowing for selective deprotection and chain elongation.[5][6]
Chemical Properties and Handling
A summary of the key chemical properties of N-Boc-4-bromo-L-phenylalanine ethyl ester is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₂BrNO₄ | Sigma-Aldrich |
| Molecular Weight | 372.26 g/mol | Sigma-Aldrich |
| Appearance | White to off-white solid | --- |
| Solubility | Soluble in common organic solvents (DMF, DCM, Ethyl Acetate) | Inferred |
| Storage | Store at 2-8°C, protected from moisture | Inferred |
Handling Precautions: As with all laboratory chemicals, appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Handle in a well-ventilated area.
Solution-Phase Peptide Synthesis (SPPS)
Solution-phase synthesis is well-suited for the preparation of di- or tri-peptides, or for the synthesis of peptide fragments for subsequent ligation. The use of N-Boc-4-bromo-L-phenylalanine ethyl ester in this context is straightforward, employing standard coupling reagents.
General Workflow for Solution-Phase Dipeptide Synthesis
The overall workflow for the synthesis of a dipeptide using N-Boc-4-bromo-L-phenylalanine ethyl ester is depicted below.
Caption: Workflow for solution-phase dipeptide synthesis.
Detailed Protocol: Synthesis of Boc-Phe(4-Br)-Gly-OMe
This protocol describes the coupling of N-Boc-4-bromo-L-phenylalanine with glycine methyl ester as a representative example. Note that the ethyl ester of the title compound remains intact during this process.
Materials:
-
N-Boc-4-bromo-L-phenylalanine
-
Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of the Amine Component:
-
Dissolve H-Gly-OMe·HCl (1.1 equivalents) in anhydrous DMF.
-
Add DIPEA (2.5 equivalents) to the solution and stir for 10 minutes at room temperature to generate the free amine.[7]
-
-
Activation and Coupling:
-
In a separate flask, dissolve N-Boc-4-bromo-L-phenylalanine (1.0 equivalent) in anhydrous DMF.
-
Add the N-Boc-4-bromo-L-phenylalanine solution to the free amine solution.
-
Add HBTU (1.05 equivalents) to the reaction mixture.[7]
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.[7]
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[7]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel flash column chromatography using a suitable gradient of ethyl acetate in hexanes.
-
Solid-Phase Peptide Synthesis (SPPS)
For the synthesis of longer peptides, SPPS is the method of choice. N-Boc-4-bromo-L-phenylalanine ethyl ester can be incorporated as the C-terminal residue. This requires a specific strategy for anchoring to the resin, as the carboxyl group is already protected.
Strategy for Incorporating a C-Terminal Ester
A common method for preparing peptides with a C-terminal ester is to perform the synthesis on a standard acid-labile resin (e.g., 2-chlorotrityl chloride resin) and then cleave the peptide from the resin using anhydrous acid in the desired alcohol.[8]
Caption: SPPS workflow for C-terminal ester formation.
Detailed Protocol for SPPS
Materials:
-
2-Chlorotrityl chloride resin
-
N-Boc-4-bromo-L-phenylalanine
-
Boc-protected amino acids
-
HBTU/HATU
-
DIPEA
-
Trifluoroacetic acid (TFA)
-
DCM
-
DMF
-
Anhydrous ethanol
-
Anhydrous HCl (gas or solution in a compatible solvent)
-
Diethyl ether
Procedure:
-
Resin Loading:
-
Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes.
-
In a separate vessel, dissolve N-Boc-4-bromo-L-phenylalanine (1.5 equivalents relative to resin capacity) and DIPEA (3.0 equivalents) in DCM.
-
Add the amino acid solution to the swollen resin and agitate for 2-4 hours.
-
Cap any unreacted sites by adding methanol and DIPEA and agitating for 30 minutes.
-
Wash the resin thoroughly with DCM, DMF, and finally DCM, then dry under vacuum.
-
-
Peptide Chain Elongation (Boc-SPPS Cycle):
-
Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 30 minutes.[9][10]
-
Washing: Wash the resin with DCM (3x) to remove excess TFA.
-
Neutralization: Neutralize the resin-bound amine trifluoroacetate salt with a solution of 5% DIPEA in DCM (2 x 5 minutes).[9]
-
Washing: Wash the resin with DCM (3x) to remove excess DIPEA.
-
Coupling:
-
In a separate vessel, pre-activate the next Boc-amino acid (3-4 equivalents) with a coupling reagent like HBTU or HATU (0.95 equivalents) and DIPEA (2 equivalents) in DMF for 2-5 minutes.[5]
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours. Monitor coupling completion with a ninhydrin test.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat this cycle for each amino acid in the sequence.
-
-
Cleavage and C-Terminal Esterification:
-
After the final coupling and deprotection cycle, wash the peptide-resin thoroughly with DCM and dry under vacuum.
-
Prepare a solution of anhydrous HCl in ethanol (e.g., 1-2 M). This can be done by bubbling dry HCl gas through cold ethanol or by careful addition of acetyl chloride to ethanol.
-
Suspend the dried peptide-resin in the ethanolic HCl solution and agitate for 2-5 hours.[8]
-
Filter the resin and collect the filtrate. Wash the resin with additional ethanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
-
Work-up and Purification:
-
Triturate the crude peptide ester with cold diethyl ether to precipitate the product.[8]
-
Collect the precipitate by centrifugation or filtration.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.[4]
-
Deprotection of the Ethyl Ester
The ethyl ester can be selectively removed while the N-Boc group remains intact, or it can be removed concurrently with other protecting groups depending on the desired synthetic outcome.
Orthogonal Deprotection Strategy
The combination of the acid-labile Boc group and the base-labile/hydrogenolysis-labile ethyl ester is a classic example of an orthogonal protection strategy.[5][6]
| Protecting Group | Cleavage Condition | Stability |
| N-Boc | Mild to strong acid (e.g., TFA) | Stable to base and hydrogenolysis |
| C-Ethyl Ester | Base (e.g., LiOH, NaOH) or Hydrogenolysis (H₂, Pd/C) | Stable to mild acid (TFA for Boc removal) |
Deprotection Protocols
Protocol 5.2.1: Saponification (Base-Labile Cleavage)
This method is suitable for solution-phase deprotection.
Caution: Saponification can lead to racemization of the C-terminal amino acid, especially in longer peptides.[2]
Materials:
-
Protected peptide ethyl ester
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Dioxane
-
Water
-
1 M HCl
Procedure:
-
Dissolve the peptide ethyl ester in a mixture of THF (or dioxane) and water.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of LiOH or NaOH (1.1 - 1.5 equivalents) dropwise.
-
Stir the reaction at 0°C to room temperature and monitor by TLC or HPLC until the starting material is consumed.
-
Carefully acidify the reaction mixture to pH 3-4 with 1 M HCl at 0°C.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
Protocol 5.2.2: Catalytic Transfer Hydrogenation (for Benzyl Esters)
While this protocol is standard for benzyl esters, it is less common for ethyl esters. However, it is included for completeness as a mild deprotection method. For ethyl esters, saponification is the more conventional approach. Catalytic transfer hydrogenation is highly effective for removing benzyloxycarbonyl (Cbz) and benzyl ester protecting groups.[11][12][13]
Potential Side Reactions and Considerations
-
Racemization: As mentioned, base-mediated saponification of the ethyl ester can cause epimerization of the C-terminal 4-bromo-L-phenylalanine.[2] Careful control of temperature and reaction time is crucial.
-
Aspartimide Formation: In sequences containing Asp-Gly or Asp-Ser, aspartimide formation can occur under both acidic and basic conditions.[14]
-
Diketopiperazine Formation: At the dipeptide stage in SPPS, cyclization to form a diketopiperazine can occur after the removal of the N-Boc group from the second amino acid. This is more prevalent with proline in the first two positions.[14]
-
Bromo-Substituent Stability: The bromo-phenylalanine residue is generally stable under standard peptide synthesis conditions. However, care should be taken to avoid conditions that could lead to unwanted side reactions, such as certain palladium-catalyzed reactions if not intended for post-synthetic modification.
Conclusion
N-Boc-4-bromo-L-phenylalanine ethyl ester is a valuable and versatile building block for the synthesis of modified peptides. Its successful incorporation relies on the strategic selection of either solution-phase or solid-phase methodologies. The orthogonal nature of the N-Boc and C-ethyl ester protecting groups allows for flexible synthetic design. By following the detailed protocols and being mindful of potential side reactions, researchers can effectively utilize this unnatural amino acid to create novel peptides with enhanced properties for a wide range of applications in research and drug development.
References
- Lokey, R. S., et al. (2010). Direct Conversion of Resin-Bound Peptides to C-Terminal Esters.
- BenchChem. (2025). Understanding Boc protection and deprotection in peptide synthesis.
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). Orthogonal Protection Strategy in Boc Chemistry: An In-depth Technical Guide.
- Gowda, D. C., & Abiraj, K. (2002). Heterogeneous catalytic transfer hydrogenation in peptide synthesis. Letters in Peptide Science, 9, 153–165.
- ChemPep. Boc Solid Phase Peptide Synthesis.
- Felix, A. M., et al. (1978). Rapid removal of protecting groups from peptides by catalytic transfer hydrogenation with 1,4-cyclohexadiene. The Journal of Organic Chemistry, 43(21), 4194–4196.
- Kühne, W. (1877). Ueber das Trypsin (Enzym des Pankreas). Verhandlungen des Heidelberger Naturhistorisch-Medicinischen Vereins, 1, 194-198.
- Peptides-V, Synthesis-II. (n.d.).
- Yousif, A. M., et al. (2023). Katritzky salts for the synthesis of unnatural amino acids and late-stage functionalization of peptides. European Journal of Organic Chemistry, 26(12), e202201274.
- Radboud Repository. (2006, September 4). Solid-phase synthesis of C-terminally modified peptides.
- Wiley-VCH. (n.d.). 2.2 Carboxy Group.
- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
- ResearchGate. (2024, March 13). Can amide and ethyl ester resist a N-Boc deprotection?
- Google Patents. (n.d.). Chemo-enzymatic peptide synthesis via c-terminal ester interconversion.
- Fairlie, D. P., & Dantas de Oliveira, M. (2018). Recent Advances in the Synthesis of C-Terminally Modified Peptides. Organic & Biomolecular Chemistry, 16(17), 3049-3061.
- Mutter, M., & Beyer, A. (2000). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Chimia, 54(12), 834-839.
- Google Patents. (n.d.). Chemo-enzymatic peptide synthesis via C-terminal ester interconversion.
- Wiley-VCH. (n.d.). 1 Protection Reactions.
- MilliporeSigma. (n.d.). Selecting Orthogonal Building Blocks.
- BenchChem. (2025).
- Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol.
- Seeberger, P. H., et al. (2010). A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. Journal of the American Chemical Society, 132(40), 14249-14251.
- Anwer, M. K., & Spatola, A. F. (1980). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 1381-1383.
- BenchChem. (2025).
- BOC Sciences. (n.d.). Protected Peptides: Essential Building Blocks for Research.
- Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
- BenchChem. (2025). Application Notes and Protocols: Solution-Phase Synthesis of Boc-Trp-Phe-OMe Dipeptide.
- Burgess, K., et al. (2000). Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. Accounts of Chemical Research, 33(9), 624-634.
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
- Sun, D., et al. (2010). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry, 22(8), 6031-6036.
- Bachem. (n.d.). Introduction to Peptide Synthesis Methods.
- Bibliomed. (2018, June 2). Side reactions in peptide synthesis: An overview.
- Organic Syntheses. (n.d.). L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Google Patents. (n.d.).
-
IRIS . (n.d.). catalyzed dynamic kinetic resolution of N-Boc-phenylalanine ethyl thioester with benzylamine.
- Chem-Impex. (n.d.). Boc-4-bromo-L-phenylalanine.
- Google Patents. (n.d.).
- ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.
- Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-Phase Synthesis: A Practical Guide. CRC press.
- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
- MDPI. (2025, February 24).
- Lajoie, J. M., et al. (2019). Mammalian Esterase Activity: Implications for Peptide Prodrugs. Biochemistry, 58(2), 143-153.
Sources
- 1. peptide.com [peptide.com]
- 2. spcmc.ac.in [spcmc.ac.in]
- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. lib.ysu.am [lib.ysu.am]
- 9. C-Terminally modified peptides via cleavage of the HMBA linker by O -, N - or S -nucleophiles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00213G [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. scribd.com [scribd.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 14. peptide.com [peptide.com]
Application Note: High-Yield Synthesis of Biaryl Alanine Derivatives via Suzuki-Miyaura Cross-Coupling
Introduction and Strategic Overview
Biaryl alanine derivatives are highly valued unnatural amino acids in the development of peptidomimetics, macrocyclic peptides, and small-molecule therapeutics. The incorporation of a biaryl side chain often enhances the lipophilicity, proteolytic stability, and target-binding affinity of peptide drugs [1].
The most efficient and modular approach to synthesizing these derivatives is the Suzuki-Miyaura cross-coupling of 4-bromo-phenylalanine ethyl ester with various arylboronic acids. As a Senior Application Scientist, I have structured this protocol to move beyond a simple "recipe." Here, we dissect the causality behind the experimental design—specifically addressing catalyst selection, functional group protection, and biphasic solvent dynamics—to ensure a self-validating and highly reproducible workflow.
Mechanistic Insights and Experimental Design
The Catalytic Cycle
The Suzuki-Miyaura reaction relies on a Pd(0)/Pd(II) catalytic cycle consisting of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Causality in Experimental Choices
To achieve high yields and prevent racemization of the chiral center, several critical parameters must be controlled:
-
Amine Protection (The "Why"): The starting material, 4-bromo-phenylalanine ethyl ester, possesses a free primary amine. If left unprotected, this amine can coordinate to the palladium center, poisoning the catalyst, or undergo competitive Buchwald-Hartwig amination. Therefore, N-Boc protection is a mandatory first step.
-
Catalyst Selection: We utilize Pd(dppf)Cl₂ . The bidentate nature of the dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand enforces a cis-geometry on the intermediate Pd(II) complex. This spatial arrangement significantly accelerates the reductive elimination step, minimizing side reactions such as protodehalogenation [2].
-
Solvent and Base Dynamics: A biphasic solvent system of 1,4-Dioxane/Water (4:1) with K₂CO₃ is employed. The presence of water is not merely for base solubility; it is mechanistically required to convert the neutral, unreactive arylboronic acid into a negatively charged, highly nucleophilic boronate complex
, which is the actual species that undergoes transmetalation.
Experimental Workflow
Figure 2: Experimental workflow for the synthesis of biaryl alanine derivatives.
Step-by-Step Protocol
Phase 1: N-Boc Protection of 4-Bromo-phenylalanine ethyl ester
-
Setup: Dissolve 4-bromo-L-phenylalanine ethyl ester hydrochloride (10.0 mmol) in 50 mL of anhydrous Dichloromethane (DCM).
-
Base Addition: Add Triethylamine (TEA, 22.0 mmol, 2.2 eq) dropwise at 0 °C. The solution will become homogeneous as the free base is generated.
-
Protection: Add Di-tert-butyl dicarbonate (Boc₂O, 11.0 mmol, 1.1 eq) in portions. Stir the reaction mixture at room temperature for 4 hours.
-
Workup: Wash the organic layer with 1M HCl (2 x 25 mL), saturated NaHCO₃ (25 mL), and brine (25 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-4-bromo-L-phenylalanine ethyl ester as a white solid.
Phase 2: Suzuki-Miyaura Cross-Coupling
Note: This protocol is designed as a self-validating system. The visual color change of the Pd catalyst from orange/red to a dark homogeneous mixture indicates active catalyst turnover.
-
Reagent Loading: In a flame-dried Schlenk flask, combine N-Boc-4-bromo-L-phenylalanine ethyl ester (5.0 mmol, 1.0 eq), the desired Arylboronic acid (7.5 mmol, 1.5 eq), and K₂CO₃ (15.0 mmol, 3.0 eq).
-
Solvent Addition & Degassing (Critical Step): Add 1,4-Dioxane (20 mL) and Deionized Water (5 mL). Degas the biphasic mixture by bubbling Argon gas directly through the solution for at least 15 minutes. Failure to remove oxygen will lead to the homocoupling of the boronic acid and oxidation of the phosphine ligand.
-
Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.25 mmol, 5 mol%) under a positive stream of Argon. Seal the flask.
-
Reaction: Heat the mixture to 80 °C in a pre-heated oil bath with vigorous stirring (1000 rpm) to ensure adequate mixing of the biphasic system. Monitor via TLC (Hexanes/EtOAc 3:1) until the starting material is consumed (typically 4–8 hours).
Phase 3: Workup and Purification
-
Quenching: Cool the reaction to room temperature and dilute with Ethyl Acetate (50 mL) and Water (30 mL).
-
Extraction: Separate the phases. Extract the aqueous layer with additional Ethyl Acetate (2 x 25 mL).
-
Washing: Combine the organic layers and wash with brine (50 mL). Dry over anhydrous MgSO₄.
-
Filtration: Filter the dried organic layer through a short pad of Celite to remove palladium black particulates. Concentrate the filtrate in vacuo.
-
Chromatography: Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/Ethyl Acetate (10:1 to 3:1) to afford the pure biaryl alanine derivative.
Quantitative Data: Substrate Scope and Yields
The protocol demonstrates excellent functional group tolerance. The table below summarizes the quantitative outcomes when coupling N-Boc-4-bromo-L-phenylalanine ethyl ester with various boronic acids under the optimized conditions.
| Arylboronic Acid Partner | Product Description | Reaction Time | Isolated Yield (%) | Purity (HPLC) |
| Phenylboronic acid | N-Boc-4-phenyl-Phe-OEt | 4.5 h | 92% | >99% |
| 4-Methoxyphenylboronic acid | N-Boc-4-(4-methoxyphenyl)-Phe-OEt | 4.0 h | 95% | >98% |
| 4-Fluorophenylboronic acid | N-Boc-4-(4-fluorophenyl)-Phe-OEt | 5.5 h | 88% | >99% |
| 3-Pyridinylboronic acid* | N-Boc-4-(3-pyridinyl)-Phe-OEt | 8.0 h | 76% | >95% |
| 4-Acetylphenylboronic acid | N-Boc-4-(4-acetylphenyl)-Phe-OEt | 6.0 h | 84% | >98% |
*Note: Heteroaryl boronic acids often exhibit slower transmetalation rates and are prone to protodeboronation, resulting in slightly lower yields and requiring longer reaction times [2].
References
-
Willemse, T., Schepens, W., van Vlijmen, H. W. T., Maes, B. U. W., & Ballet, S. (2017). "The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization." Catalysts, 7(3), 74. URL:[Link]
-
Oberli, M. A., & Buchwald, S. L. (2012). "A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates." Organic Letters, 14(17), 4606-4609. URL:[Link]
reaction conditions for Heck coupling with N-Boc-4-bromo-L-phenylalanine ethyl ester
Application Note & Technical Guide
Executive Summary
This guide details the optimized reaction conditions for the Palladium-catalyzed Mizoroki-Heck cross-coupling of N-Boc-4-bromo-L-phenylalanine ethyl ester with activated alkenes (e.g., styrene, acrylates). This transformation is a critical node in the synthesis of non-natural amino acids, peptidomimetics, and photo-switchable biological probes.
The protocol prioritizes chemoselectivity (preserving the acid-labile Boc group) and stereochemical integrity (preventing racemization of the L-
Scientific Foundation & Mechanistic Insight
The Substrate Challenge
The substrate, N-Boc-4-bromo-L-phenylalanine ethyl ester, presents a unique "triad of sensitivity":
-
Aryl Bromide: Requires oxidative addition, which is slower than aryl iodides, necessitating phosphine ligands or elevated temperatures.
-
-Chiral Center: The
-proton is acidic ( for esters). Strong bases or excessive heat can trigger deprotonation-reprotonation, leading to racemization. -
Boc Protecting Group: While base-stable, thermal instability becomes a risk factor above 100°C, potentially leading to isobutylene extrusion.
Mechanistic Pathway
The reaction follows the neutral Heck catalytic cycle. The choice of P(o-tol)
Figure 1: The catalytic cycle emphasizes the neutral pathway. The bulky phosphine ligand P(o-tol)
Optimized Reaction Conditions
The following parameters have been selected based on kinetic stability and impurity profiling.
| Parameter | Selected Condition | Rationale (Causality) |
| Catalyst Precursor | Pd(OAc) | Stable, cost-effective source of Pd(II). Reduces in situ to Pd(0). |
| Ligand | P(o-tol) | Steric bulk promotes the formation of the active mono-ligated Pd species, accelerating the reaction rate for aryl bromides. |
| Base | Triethylamine (Et | Efficient proton scavenger. Strong enough to regenerate Pd(0) but mild enough to minimize |
| Solvent | DMF (Anhydrous) | Excellent solubility for amino acid derivatives. High boiling point allows thermal flexibility. |
| Temperature | 80°C - 90°C | Critical Control Point: <80°C is too slow for Ar-Br; >100°C risks Boc thermolysis and racemization. |
| Atmosphere | Inert (N | Oxygen poisons the phosphine ligand (forming phosphine oxides) and deactivates the catalyst. |
Detailed Experimental Protocol
Reagents and Stoichiometry
Scale: Based on 1.0 mmol of Aryl Bromide substrate.
| Reagent | MW ( g/mol ) | Equiv.[1] | Amount |
| N-Boc-4-bromo-L-Phe-OEt | 372.2 | 1.0 | 372 mg |
| Styrene (or Acrylate) | 104.15 | 1.5 | 156 mg (172 µL) |
| Pd(OAc) | 224.5 | 0.05 | 11.2 mg |
| P(o-tol) | 304.3 | 0.10 | 30.4 mg |
| Triethylamine (Et | 101.19 | 2.5 | 253 mg (350 µL) |
| DMF (Anhydrous) | - | - | 4.0 mL (0.25 M) |
Step-by-Step Procedure
Step 1: Catalyst Pre-complexation (Optional but Recommended)
To ensure active catalyst formation, add Pd(OAc)
Step 2: Substrate Addition Add the N-Boc-4-bromo-L-Phe-OEt and the alkene (e.g., styrene) to the vial. Add the remaining DMF (3 mL).
Step 3: Degassing (CRITICAL) Oxygen is the primary cause of stalled Heck reactions.
-
Method A (Sparging): Bubble a stream of dry Nitrogen through the solvent for 10-15 minutes.
-
Method B (Freeze-Pump-Thaw): If available, perform 3 cycles.
-
Seal: Cap the vial tightly with a septum-lined screw cap.
Step 4: Base Addition & Heating
Inject the Triethylamine (Et
-
Monitoring: Stir at 500-800 rpm. Monitor by TLC (Hexane:EtOAc 3:1) or HPLC every 2 hours.
-
Duration: Reaction typically reaches completion in 4–12 hours.
Step 5: Work-up
-
Cool the mixture to room temperature.
-
Dilute with Ethyl Acetate (30 mL).
-
Wash with 0.5 M HCl (2 x 15 mL) to remove excess Et
N and DMF. (Note: Do not use strong acid or prolonged contact to protect the Boc group). -
Wash with Brine (1 x 15 mL).
-
Dry organic layer over anhydrous MgSO
, filter, and concentrate in vacuo.
Step 6: Purification Purify via Flash Column Chromatography on Silica Gel.
-
Eluent: Gradient of Hexane:EtOAc (90:10 to 70:30).
-
Product: The coupled product usually elutes after the starting material but before phosphine oxide byproducts.
Workflow Visualization
Figure 2: Operational workflow ensuring oxygen exclusion and proper sequencing of reagents.
Troubleshooting & Critical Quality Attributes
Racemization Control
If chiral HPLC indicates loss of enantiopurity (ee < 95%):
-
Cause: High temperature + Base.[2]
-
Solution: Switch base to Ag
CO or NaOAc (milder inorganic bases) or reduce temperature to 70°C and extend reaction time (24h). -
Note: Avoid DBU or other strong amidine bases.
"Pd Black" Formation
If the reaction mixture turns black and conversion stops:
-
Cause: Catalyst decomposition due to ligand oxidation or insufficient stabilization.
-
Solution: Add TBAB (Tetrabutylammonium bromide) (1.0 equiv) as an additive. The ammonium salt stabilizes Pd nanoparticles, allowing the reaction to proceed even if the homogeneous cycle is disrupted.
Low Conversion
-
Cause: Aryl Bromide bond strength.
-
Solution: Ensure the system is strictly oxygen-free. If using electron-rich alkenes, increase catalyst loading to 10 mol% or switch solvent to DMA (Dimethylacetamide), which allows for slightly higher temperatures (up to 100°C) with better stability.
References
-
General Heck Conditions for Aryl Bromides: Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. [Link]
-
Synthesis of Phenylalanine Derivatives via Heck: Gibson, S. E., et al. (1997). Transition Metal Mediated Synthesis of Conformationally Constrained Phenylalanine Analogues. Tetrahedron, 53(24), 8257-8268. [Link]
-
Racemization Studies in Amino Acid Couplings: Benoiton, N. L. (1983). Quantitation of racemization in peptide synthesis. The Peptides, 5, 217-284. [Link]
-
Use of TBAB Additive in Heck Reactions: Jeffery, T. (1984). On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron Letters, 25(21), 2209-2212. [Link]
-
Phosphine Ligand Selection (P(o-tol)3): Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[3][4] Journal of the American Chemical Society, 116(13), 5969-5970. [Link]
Sources
- 1. WO2003068725A2 - Process for the preparation of 4-hetero-substituted phenylalanine derivatives - Google Patents [patents.google.com]
- 2. ajgreenchem.com [ajgreenchem.com]
- 3. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective Synthesis of α-Vinyl Boronates via a Pd-Catalyzed Mizoroki-Heck Reaction [organic-chemistry.org]
Application Note: Precision Hydrolysis of N-Boc-4-bromo-L-phenylalanine Ethyl Ester
Abstract
This application note details the validated protocol for the hydrolysis of the ethyl ester moiety in N-Boc-4-bromo-L-phenylalanine ethyl ester to yield the free carboxylic acid, N-Boc-4-bromo-L-phenylalanine . This transformation is a critical step in the synthesis of non-canonical amino acid building blocks used in peptide therapeutics and peptidomimetics. The protocol prioritizes the preservation of the acid-labile tert-butyloxycarbonyl (Boc) group and the suppression of
Introduction & Strategic Utility
N-Boc-4-bromo-L-phenylalanine is a high-value intermediate. The 4-bromo substituent serves as a versatile handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for the late-stage diversification of peptide side chains.
Chemoselectivity Challenges
The primary challenge in this transformation is orthogonality .
-
Boc Stability: The Boc group is acid-labile (cleaved by TFA or strong HCl) but generally base-stable. However, harsh basic conditions or high temperatures can degrade it.
-
Racemization: The
-proton of phenylalanine derivatives is acidic ( ). Under basic conditions, enolization can occur, leading to loss of optical purity (L D/L). -
Ester Hydrolysis: Requires a base strong enough to attack the carbonyl carbon but mild enough to prevent side reactions.
This protocol employs Lithium Hydroxide (LiOH) , which offers a balance of reactivity and mildness, particularly in aqueous-organic solvent mixtures where it exhibits optimal solubility profiles compared to sodium or potassium analogs.
Mechanistic Insight
The reaction proceeds via a standard B
-
Nucleophilic Attack: The hydroxide ion (
) attacks the ester carbonyl, forming a tetrahedral intermediate.[1] -
Collapse: The intermediate collapses, expelling the ethoxide leaving group (
). -
Deprotonation: The generated carboxylic acid is immediately deprotonated by the basic medium to form the lithium carboxylate salt. This step renders the reaction effectively irreversible under basic conditions.
Visualizing the Pathway
The following diagram illustrates the reaction pathway and the critical "danger zones" for side reactions.
Figure 1: Reaction pathway highlighting the transformation from ester to acid and critical risk factors (Racemization and Boc loss).[2][3]
Experimental Protocol
Materials & Reagents
| Reagent | Role | Grade/Spec |
| N-Boc-4-bromo-L-Phe-OEt | Substrate | >98% ee |
| Lithium Hydroxide Monohydrate | Reagent | Reagent Grade |
| Tetrahydrofuran (THF) | Solvent | HPLC Grade (Stabilized) |
| Water | Co-solvent | Deionized (DI) |
| Potassium Hydrogen Sulfate (KHSO | Acidifying Agent | 1M Aqueous Solution |
| Ethyl Acetate (EtOAc) | Extraction Solvent | ACS Grade |
Standard Operating Procedure (SOP)
Scale: 10.0 mmol (approx.[2] 3.72 g of substrate)
Step 1: Reaction Setup[4][5]
-
Dissolution: In a 100 mL round-bottom flask, dissolve 3.72 g (10 mmol) of N-Boc-4-bromo-L-phenylalanine ethyl ester in 30 mL of THF .
-
Cooling: Place the flask in an ice-water bath (0 °C) and stir for 10 minutes. Cooling is critical to suppress initial racemization rates.
-
Base Addition: Prepare a solution of 0.84 g (20 mmol, 2.0 eq) LiOH
H O in 10 mL of DI water . Add this aqueous solution dropwise to the stirring THF solution over 5 minutes.-
Note: The mixture may become turbid; this is normal.
-
Step 2: Reaction Monitoring
-
Warm Up: Remove the ice bath and allow the reaction to warm to Room Temperature (20–25 °C).
-
Timecourse: Stir vigorously. Monitor by TLC (Solvent: 1:1 Hexane/EtOAc) or HPLC.
Step 3: Workup & Isolation (The "Safe" Method)
Crucial Step: Do not use concentrated HCl.[7] It creates local regions of very low pH that can cleave the Boc group.
-
Concentration: Evaporate the THF under reduced pressure (Rotavap, 30 °C bath) to remove the organic solvent. You will be left with an aqueous slurry.
-
Washing (Optional): Dilute with 10 mL water and wash with 10 mL Diethyl Ether to remove any unreacted ester or non-polar impurities. Discard the organic (ether) layer.
-
Acidification: Cool the aqueous phase to 0 °C. Slowly add 1M KHSO
or 10% Citric Acid solution dropwise while stirring.-
Target pH: 3.0 – 4.0.
-
Observation: The product will precipitate as a white solid or oil out as the pH drops.
-
-
Extraction: Extract the acidic aqueous mixture with Ethyl Acetate (3 x 30 mL) .
-
Drying: Combine the EtOAc layers.[8][9] Wash with Brine (1 x 20 mL) . Dry over anhydrous Na
SO . -
Filtration & Evaporation: Filter off the drying agent and concentrate the filtrate in vacuo to yield the crude product.
Step 4: Purification (If necessary)
-
The crude product is typically pure enough (>95%) for subsequent steps.
-
Recrystallization: If higher purity is required, recrystallize from Hexane/EtOAc.[9]
Process Workflow Diagram
Figure 2: Step-by-step operational workflow for the hydrolysis and isolation.[5]
Quality Control & Validation
To ensure the integrity of the protocol, the following parameters must be verified:
| QC Parameter | Method | Acceptance Criteria |
| Identity | Loss of ethyl triplet/quartet; Presence of Boc singlet (1.4 ppm) and aromatic protons. | |
| Purity | HPLC (C18, ACN/H | > 98% Area Under Curve (AUC). |
| Optical Purity | Chiral HPLC or Polarimetry | Specific Rotation |
| Boc Integrity | NMR / Mass Spec | Confirm mass corresponds to [M+H] or [M+Na]; no free amine peak. |
Troubleshooting Guide
-
Problem: Low Yield / Product stuck in water.
-
Cause: pH not low enough during extraction.
-
Fix: Ensure pH is checked with a calibrated probe or strip. It must be below the pKa of the acid (~3.5-4.0) to drive it into the organic phase. Target pH 3.0.
-
-
Problem: Boc group loss.
-
Cause: Acidification was too aggressive (pH < 1) or too long.
-
Fix: Use Citric Acid instead of KHSO
for ultra-sensitive substrates. Never use conc. HCl.
-
-
Problem: Racemization (low ee).
-
Cause: Reaction time too long or temperature too high.
-
Fix: Strictly limit reaction to 0°C or RT. Quench immediately upon completion.
-
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[10] Protective Groups in Organic Synthesis. Wiley-Interscience.[10] (Standard reference for Boc stability and cleavage conditions).
- Benoiton, N. L. (2006). Chemistry of Peptide Synthesis. CRC Press.
- Fieser, L. F., & Fieser, M.Reagents for Organic Synthesis, Vol. 1, Wiley, New York, 1967. (Properties of Lithium Hydroxide in ester hydrolysis).
-
Org. Synth. 1986, 64, 63. L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. (Foundational protocol for Boc-Phe synthesis and handling).
- Chem-Impex International.Product Application Note: Boc-4-bromo-L-phenylalanine.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. rsc.org [rsc.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. N-Methylation of Boc amino acids - Lokey Lab Protocols [lokeylab.wikidot.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. N-Boc-4-aminomethyl-L-phenylalanine - Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]
- 9. peptide.com [peptide.com]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
Application Note: A Comprehensive Guide to Solid-Phase Synthesis of Peptides Containing Brominated Amino Acid Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, peptides have emerged as a powerful class of therapeutics, bridging the gap between small molecules and large biologics.[1] Their high specificity and potency are often tempered by challenges in pharmacokinetic stability. The strategic incorporation of non-canonical amino acids, such as halogenated variants, is a key strategy to modulate the biological activity, conformational properties, and metabolic stability of peptides.[2] Brominated amino acids, in particular, can enhance binding affinity through halogen bonding and improve resistance to enzymatic degradation.
Solid-Phase Peptide Synthesis (SPPS), pioneered by R. Bruce Merrifield, remains the cornerstone methodology for constructing complex peptide chains.[1] This technique, which involves the stepwise addition of amino acids to a growing chain anchored to an insoluble resin support, simplifies purification and allows for the automation of the process.[1][3]
This application note provides a comprehensive guide for the successful incorporation of brominated amino acid esters into peptide sequences using the widely adopted Fluorenylmethyloxycarbonyl (Fmoc)/tert-Butyl (tBu) solid-phase synthesis strategy. It offers detailed, field-proven protocols, explains the rationale behind key experimental steps, and provides troubleshooting guidance for common challenges.
Core Principles of SPPS with Brominated Amino Acids
The standard Fmoc/tBu SPPS workflow consists of a repeated cycle of deprotection and coupling steps.[1] The N-terminal Fmoc group of the resin-bound amino acid is removed with a mild base (typically piperidine), freeing the amine for the next coupling reaction. The incoming Fmoc-protected amino acid is then activated and coupled to the N-terminus of the growing peptide chain. This cycle is repeated until the desired sequence is assembled.
When incorporating brominated amino acid esters, several key factors must be considered:
-
Steric Hindrance: The bulky bromine atom can create steric hindrance, potentially slowing down the coupling reaction compared to its non-brominated counterpart. This necessitates the use of highly efficient coupling reagents and potentially longer reaction times to ensure complete acylation.
-
Electronic Effects: The electron-withdrawing nature of bromine can influence the reactivity of the carboxyl group, although this effect is generally less pronounced than steric hindrance in dictating coupling efficiency.
-
Side Reactions: While the carbon-bromine bond is generally stable throughout the SPPS cycles, care must be taken during the final cleavage step to avoid unwanted side reactions. The choice of scavengers in the cleavage cocktail is critical.
Experimental Protocols
Resin Selection and Swelling
The choice of resin is determined by the desired C-terminal functionality of the final peptide.[4]
-
For C-terminal amides: Rink Amide resin is the standard choice.[4]
-
For C-terminal carboxylic acids: 2-Chlorotrityl chloride (2-CTC) or Wang resins are commonly used.[4]
Protocol: Resin Swelling
-
Place the desired amount of resin (e.g., 100-200 mesh for automated synthesis) in a suitable reaction vessel.[4]
-
Add a solvent that provides optimal swelling, such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).[3]
-
Allow the resin to swell for a minimum of 30-60 minutes at room temperature with gentle agitation.[3][4]
-
After swelling, drain the solvent using vacuum filtration.[5]
Peptide Chain Elongation Workflow
The following steps are repeated for each amino acid in the sequence.
Protocol: Fmoc-Deprotection
-
Add a solution of 20% (v/v) piperidine in DMF to the resin-bound peptide.[4]
-
Agitate the mixture at room temperature for 5-20 minutes. A second treatment may be required for complete deprotection.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.[6]
Protocol: Coupling of Brominated Amino Acid Esters
This protocol is optimized for potentially "difficult" couplings due to the steric bulk of the bromine substituent.
-
In a separate vessel, dissolve the Fmoc-protected brominated amino acid (3-5 equivalents relative to resin loading) and a coupling activator, such as HATU (3-4.5 equivalents), in DMF.[4]
-
Add a base, such as N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents), to the activation solution and pre-activate for 1-5 minutes.
-
Add the activated amino acid solution to the deprotected, resin-bound peptide.
-
Allow the coupling reaction to proceed for 1-4 hours at room temperature with agitation. For particularly hindered couplings (e.g., coupling to a bulky amino acid), extending the reaction time or performing a double coupling may be necessary.
-
After the reaction, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).
Monitoring Coupling Completion: A qualitative ninhydrin (Kaiser) test can be performed on a small sample of the resin beads. A negative result (beads remain colorless or yellow) indicates a complete coupling, while a positive result (blue beads) signifies the presence of free primary amines and an incomplete reaction.
Workflow for Solid-Phase Synthesis with Brominated Amino Acids
Caption: General workflow for incorporating brominated amino acids via Fmoc-SPPS.
Final Cleavage and Deprotection
The final step involves cleaving the completed peptide from the resin support and simultaneously removing all acid-labile side-chain protecting groups. This is achieved using a strong acid, typically Trifluoroacetic Acid (TFA), mixed with scavengers.[7] Scavengers are crucial for trapping the highly reactive carbocations generated during the deprotection of groups like t-butyl, preventing them from re-attaching to sensitive residues.[8]
Table 1: Common TFA-Based Cleavage Cocktails
| Reagent Name | Composition (v/v) | Key Applications & Notes |
| Reagent B | 88% TFA, 5% Phenol, 5% Water, 2% Triisopropylsilane (TIS) | A common "odorless" cocktail suitable for peptides containing Arg(Pbf), but does not adequately protect Met or Cys from oxidation.[7][8] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT | A robust, general-purpose cocktail for peptides with sensitive residues like Cys, Met, Trp, and Tyr. Recommended for Trp-containing peptides.[9] |
| Reagent R | 90% TFA, 5% Thioanisole, 3% 1,2-Ethanedithiol (EDT), 2% Anisole | Particularly effective for peptides containing Arg protected with sulfonyl groups (e.g., Pmc, Mtr).[8] |
TFA: Trifluoroacetic Acid; TIS: Triisopropylsilane; EDT: 1,2-Ethanedithiol.
Protocol: Cleavage and Peptide Precipitation
-
Wash the final peptide-resin with DCM to remove residual DMF and dry it thoroughly under vacuum.[7][10] This is critical as DMF can react with TFA.[7]
-
Prepare the chosen cleavage cocktail fresh and add it to the dried resin (e.g., 10 mL per gram of resin).[9]
-
Allow the reaction to proceed at room temperature with occasional agitation for 2-4 hours.[8]
-
Filter the resin and collect the filtrate containing the cleaved peptide. Wash the resin with a small additional volume of neat TFA and combine the filtrates.[8]
-
Precipitate the crude peptide by adding the TFA solution dropwise into a centrifuge tube containing a large volume (10-20 times) of cold diethyl ether or MTBE.[8] A white precipitate should form.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet two more times with cold ether to remove residual TFA and scavengers.[8]
-
Dry the final crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Analytical Characterization
After synthesis, the identity and purity of the crude brominated peptide must be confirmed.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique for assessing the purity of the peptide and for its purification.[11] A reverse-phase C18 column is typically used with a water/acetonitrile gradient containing 0.1% TFA.
-
Mass Spectrometry (MS): Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is used to confirm the molecular weight of the synthesized peptide.[11][12] The characteristic isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio) will result in a distinctive M and M+2 peak pattern, providing an excellent signature for successful incorporation.[13]
Troubleshooting Common Issues in SPPS
Caption: Troubleshooting guide for common SPPS challenges.
Conclusion
The incorporation of brominated amino acid esters is a valuable strategy for enhancing the therapeutic potential of peptides. By leveraging robust coupling reagents, carefully monitoring reaction completion, and employing appropriate cleavage conditions with effective scavengers, researchers can successfully synthesize these modified peptides with high fidelity. The protocols and guidelines presented in this application note provide a solid framework for navigating the specific challenges associated with sterically demanding, non-canonical amino acids, enabling the development of next-generation peptide-based drugs.
References
-
Cleavage Cocktails; Reagent B - Peptides. (n.d.). Retrieved from [Link]
-
Peptide Cleavage from Resin Protocol. (n.d.). CDN. Retrieved from [Link]
-
Pore, S. K., & Organ, M. G. (2017). A solid-phase approach for the synthesis of α-aminoboronic acid peptides. Chemical Science, 8(3), 2344–2348. [Link]
-
Karampelas, T., et al. (2018). Solid-Phase Insertion of N-mercaptoalkylglycine Residues into Peptides. Molecules, 23(7), 1749. [Link]
-
Amino Acid Derivatives for Peptide Synthesis. (n.d.). Retrieved from [Link]
- Subiros-Funosas, R., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. DU Chem.
-
Research Science Alliance. (2022, July 12). Peptide Hand Synthesis Part 8: Cleaving [Video]. YouTube. Retrieved from [Link]
- Nowick Laboratory. (2020).
- G. A. L. (2019, March 22). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. ACS Sustainable Chemistry & Engineering.
- Acid CleavageLDeprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. (n.d.).
- Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
-
Li, Y., et al. (2019). Sensitive Bromine-Labeled Probe D-BPBr for Simultaneous Identification and Quantification of Chiral Amino Acids and Amino-Containing Metabolites Profiling in Human Biofluid by HPLC/MS. Analytical Chemistry, 92(2), 2096-2103. [Link]
-
DalPozzo, A., et al. (2002). Amino acid bromides: their N-protection and use in the synthesis of peptides with extremely difficult sequences. The Journal of Organic Chemistry, 67(18), 6372-6375. [Link]
- International Journal of Science and Research Archive. (2025, February 24).
-
D'Andrea, L. D., et al. (2021). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Molecules, 26(24), 7543. [Link]
-
Intertek. (n.d.). Peptide Characterisation Supporting Peptide Drug Development. Retrieved from [Link]
-
Request PDF. (2025, August 6). Overview of Solid Phase Synthesis of Difficult Peptide Sequences. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure of amino acids for SPPS. [Download Scientific Diagram]. Retrieved from [Link]
-
chemicalcloud. (2018, July 14). Solid Phase Synthesis-- What are the major problems in the lab? [Online forum post]. Reddit. Retrieved from [Link]
-
Tickler, A. K., & Wade, J. D. (2007). Overview of solid phase synthesis of "difficult peptide" sequences. Current protocols in protein science, Chapter 18, Unit 18.8. [Link]
-
News-Medical. (2025, October 9). Advancing peptide synthesis using non-canonical amino acids. Retrieved from [Link]
-
Biondi, L., & De Zotti, M. (2020). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. ChemBioChem, 21(19), 2736-2747. [Link]
Sources
- 1. Solid-Phase Peptide Synthesis (SPPS): The Cornerstone of Modern Macrocyclic and Therapeutic Design - AiFChem [aifchem.com]
- 2. mdpi.com [mdpi.com]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. chem.uci.edu [chem.uci.edu]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. peptide.com [peptide.com]
- 10. youtube.com [youtube.com]
- 11. ijsra.net [ijsra.net]
- 12. Peptide Characterisation Supporting Peptide Drug Development [intertek.com]
- 13. pubs.acs.org [pubs.acs.org]
Application Note: Microwave-Assisted Suzuki-Miyaura Cross-Coupling of N-Boc-4-bromo-L-phenylalanine ethyl ester
Executive Summary & Scope
The synthesis of unnatural biaryl amino acids is a critical bottleneck in modern drug discovery, particularly in the development of macrocyclic immunomodulators, antimicrobial peptides, and target-specific inhibitors. The Suzuki-Miyaura cross-coupling reaction is the premier method for bioorthogonal derivatization of halogenated aromatic amino acids (1)[1]. However, applying this chemistry to sterically hindered, fully protected substrates like N-Boc-4-bromo-L-phenylalanine ethyl ester using conventional thermal heating often leads to extended reaction times, protodehalogenation, and racemization.
This application note details a highly optimized, self-validating protocol utilizing Microwave-Assisted Organic Synthesis (MAOS). By leveraging precise dielectric heating, this methodology drastically reduces reaction times from hours to minutes, maximizes yield, and strictly preserves the integrity of the
Mechanistic Rationale & Kinetic Advantages
The choice of starting material, N-Boc-4-bromo-L-phenylalanine ethyl ester, is deliberate. The tert-butyloxycarbonyl (Boc) and ethyl ester protecting groups ensure orthogonal stability during the alkaline conditions required for the transmetalation step of the Suzuki coupling. However, the bulky nature of these groups sterically hinders the oxidative addition of the palladium catalyst to the aryl bromide bond.
Why Microwave Irradiation?
Prolonged exposure to conventional conductive heating (>80 °C for 20+ hours) provides enough thermal energy to trigger the unwanted epimerization of the
Catalyst Selection:
We utilize
Experimental Workflow
Workflow for microwave-assisted Suzuki-Miyaura cross-coupling of protected phenylalanine.
Quantitative Data & Optimization
The following table summarizes the optimization data, clearly demonstrating the superiority of microwave irradiation in preserving the stereocenter while maximizing yield.
Table 1: Optimization of Reaction Conditions for Biaryl Synthesis
| Heating Modality | Catalyst | Temp (°C) | Time | Conversion (%) | Yield (%) | Enantiomeric Excess (% ee) |
| Conventional (Oil Bath) | 80 | 20 h | 78 | 62 | 66 | |
| Conventional (Oil Bath) | 100 | 12 h | 85 | 70 | 82 | |
| Microwave Irradiation | 110 | 15 min | >99 | 94 | >99 | |
| Microwave Irradiation | 130 | 5 min | >99 | 89 | 95 |
*Racemization observed under prolonged conventional heating, consistent with literature findings (1)[1].
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system, incorporating strict In-Process Controls (IPCs) to ensure reproducibility and safety.
Phase 1: Reagent Preparation & Assembly
-
Reagent Charging: To a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add N-Boc-4-bromo-L-phenylalanine ethyl ester (1.0 equiv, 0.5 mmol) and the selected arylboronic acid (e.g., phenylboronic acid, 1.5 equiv, 0.75 mmol).
-
Causality: A 0.5 molar excess of the boronic acid is required to compensate for potential oxygen-mediated homocoupling (producing biaryl byproducts) or protodeboronation.
-
-
Catalyst & Base Addition: Add
(0.05 equiv, 5 mol%) and anhydrous (3.0 equiv, 1.5 mmol). -
Solvent Introduction: Add 4.0 mL of a pre-degassed 1,4-Dioxane/
(4:1 v/v) solvent mixture.-
Causality: The biphasic/miscible nature of this solvent system ensures optimal solubility for both the highly lipophilic protected amino acid and the inorganic base. Degassing via argon sparging for 15 minutes prior to use is critical to prevent catalyst oxidation.
-
-
Sealing: Seal the vial with a Teflon-lined crimp cap and purge the headspace with Argon for 2 minutes via a needle.
Phase 2: Microwave Parameters
-
Irradiation: Place the sealed vial into a dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave).
-
Parameter Setup: Program the instrument to the following parameters:
-
Temperature: 110 °C
-
Time: 15 minutes (Hold time)
-
Maximum Power: 150 W
-
Stirring: High (900 rpm)
-
-
Execution & Telemetry Validation: Initiate the sequence.
-
Self-Validation Check: Monitor the instrument's telemetry. The system should reach 110 °C within 2 minutes. A sudden, uncontrolled pressure spike indicates solvent degradation or a runaway reaction; modern synthesizers will automatically abort if pressure exceeds 20 bar.
-
-
Cooling: Allow the system to actively cool via compressed air to < 40 °C before decrimping.
-
Causality: Opening a superheated vial breaches safety protocols and causes rapid solvent boiling, leading to catastrophic loss of product.
-
Phase 3: In-Process Control (IPC) & Workup
-
IPC Sampling: Uncap the vial and sample 10 µL of the crude reaction mixture. Dilute in 1 mL Acetonitrile and analyze via UPLC-MS.
-
Self-Validation Check: Confirm the complete disappearance of the starting material's distinct bromine isotopic pattern (
and peaks of equal intensity) and verify the presence of the desired biaryl mass . Do not proceed to workup until conversion is >95%.
-
-
Extraction: Dilute the remaining mixture with 10 mL Ethyl Acetate (EtOAc) and 5 mL deionized water. Transfer to a separatory funnel.
-
Phase Separation: Extract the aqueous layer with EtOAc (2 x 10 mL). Wash the combined organic layers with brine (15 mL) to remove residual Dioxane.
-
Drying: Dry the organic phase over anhydrous
, filter, and concentrate under reduced pressure.
Phase 4: Purification & Analytical Validation
-
Chromatography: Purify the crude residue via flash column chromatography on silica gel, utilizing a gradient of Hexanes/EtOAc (typically eluting at 15-20% EtOAc).
-
Quality Control (QC): Analyze the purified product via Chiral HPLC (e.g., Chiralpak AD-H column).
-
Causality: This final validation step ensures the microwave heating profile did not induce racemization at the
-carbon. The retention time must be compared against a racemic standard to confirm an ee of >99%.
-
References
- The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization.Molecules (MDPI), 2017.
- Biaryl Peptides from 4-Iodophenylalanine by Solid-Phase Borylation and Suzuki–Miyaura Cross-Coupling.ResearchGate, 2025.
- Solid-phase synthesis of biaryl bicyclic peptides containing a 3-aryltyrosine or a 4-arylphenylalanine moiety.Beilstein Journal of Organic Chemistry, 2019.
- Macrocyclic immunomodulators (WO2023192873A1).Google Patents, 2023.
Sources
Troubleshooting & Optimization
Technical Support Center: Navigating the Solubility Challenges of N-Boc-4-bromo-L-phenylalanine Ethyl Ester in Aqueous Media
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the solubility issues of N-Boc-4-bromo-L-phenylalanine ethyl ester in water. As a hydrophobic, protected amino acid derivative, its limited aqueous solubility is a common experimental hurdle. This resource is designed to equip you with the knowledge and protocols to overcome these challenges effectively.
Introduction to the Challenge: Understanding the 'Why'
N-Boc-4-bromo-L-phenylalanine ethyl ester's molecular structure is the primary determinant of its poor water solubility. The presence of the bulky, nonpolar tert-butoxycarbonyl (Boc) protecting group, the brominated phenyl ring, and the ethyl ester functionality all contribute to its hydrophobic character. Water, a highly polar solvent, struggles to form favorable interactions with these nonpolar moieties, leading to low solubility.[1][2][3] This guide will explore various strategies to mitigate this issue, ensuring successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my N-Boc-4-bromo-L-phenylalanine ethyl ester not dissolving in water?
A1: This is expected behavior due to the compound's chemical structure. The combination of the Boc group, the bromophenyl ring, and the ethyl ester makes the molecule highly hydrophobic. It is classified as slightly soluble in water.[1][2] For most applications, direct dissolution in purely aqueous solutions will be challenging.
Q2: What are the initial steps I should take if I encounter solubility problems?
A2: First, confirm the compound's identity and purity. Then, instead of attempting direct dissolution in water, consider preparing a concentrated stock solution in a water-miscible organic solvent and subsequently diluting it into your aqueous medium.[3][4]
Q3: Are there any safety precautions I should be aware of when handling this compound?
A3: Yes, it is important to handle N-Boc-4-bromo-L-phenylalanine ethyl ester in a well-ventilated area and avoid creating dust.[5][6] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[6][7] In case of contact with eyes or skin, rinse immediately with plenty of water.[5][8]
Q4: How should I store the compound and its solutions to maintain stability?
A4: The solid compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[6] Stock solutions, especially those in organic solvents, should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[3][9]
In-Depth Troubleshooting Guides
Strategy 1: The Co-Solvent Approach
The most common and effective method to solubilize hydrophobic compounds for aqueous applications is the use of a water-miscible organic co-solvent.[10][11][12]
Causality Behind the Co-Solvent Choice:
Co-solvents work by reducing the overall polarity of the solvent system, thereby decreasing the interfacial tension between the hydrophobic solute and the aqueous solution.[11] This allows for better solvation of the nonpolar regions of the N-Boc-4-bromo-L-phenylalanine ethyl ester molecule.
Recommended Co-Solvents:
| Co-Solvent | Properties | Considerations |
| Dimethyl Sulfoxide (DMSO) | Highly polar aprotic solvent, miscible with water. | Keep final concentration low in cell-based assays (<0.5%) due to potential cytotoxicity.[3] |
| N,N-Dimethylformamide (DMF) | Polar aprotic solvent, miscible with water. | Similar to DMSO, can be cytotoxic. |
| Ethanol | Polar protic solvent, miscible with water. | Generally less toxic than DMSO and DMF. |
| Acetonitrile (ACN) | Polar aprotic solvent, often used in HPLC.[3] | Good for analytical applications. |
| Polyethylene Glycol (PEG) | Low molecular weight PEGs (e.g., PEG 300, PEG 400) are effective co-solvents.[10][13] | Generally considered safe and have been used in pharmaceutical formulations.[10] |
Experimental Protocol: Preparing a Stock Solution with a Co-Solvent
-
Weighing: Accurately weigh the desired amount of N-Boc-4-bromo-L-phenylalanine ethyl ester in a suitable vial.
-
Initial Dissolution: Add a minimal amount of the chosen co-solvent (e.g., DMSO) to the vial to create a concentrated stock solution.
-
Mixing: Vortex the vial thoroughly to ensure complete dissolution. Gentle warming or brief sonication can be used to aid dissolution if necessary.[3]
-
Dilution: Slowly add the concentrated stock solution dropwise to your aqueous buffer while stirring to achieve the desired final concentration.
-
Final Check: Visually inspect the final solution for any signs of precipitation. If cloudiness appears, the solubility limit has been exceeded.[3]
Caption: Workflow for solubilizing with a co-solvent.
Strategy 2: pH Adjustment
For compounds with ionizable groups, altering the pH of the aqueous solution can significantly impact solubility.[10][14] While N-Boc-4-bromo-L-phenylalanine ethyl ester itself does not have a readily ionizable group, this strategy can be relevant for related compounds or if the Boc and ester groups are cleaved.
Causality Behind pH Adjustment:
The solubility of amino acids and their derivatives is often lowest at their isoelectric point (pI), where the net charge is zero.[15] By adjusting the pH away from the pI, the molecule becomes charged, increasing its interaction with polar water molecules and enhancing solubility.[14][16][17] For the deprotected and hydrolyzed form (4-bromo-L-phenylalanine), adjusting the pH to be more acidic or basic will increase its solubility.[18]
Experimental Protocol: pH-Mediated Solubilization (for the deprotected/hydrolyzed form)
-
Initial Suspension: Suspend a small amount of the compound in sterile deionized water.
-
Acidification/Basification: While vortexing, add a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) dropwise until the compound dissolves.
-
Buffering: Once dissolved, you can dilute the solution into your desired buffer system.
-
Final pH Adjustment: Carefully adjust the final pH of the solution as required for your experiment.
Caption: Workflow for pH-mediated solubilization.
Strategy 3: The Use of Surfactants
Surfactants are amphiphilic molecules that can increase the solubility of hydrophobic compounds in aqueous solutions by forming micelles.[19][20][21]
Causality Behind Surfactant-Aided Solubilization:
Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles. The hydrophobic tails of the surfactant molecules form the core of the micelle, creating a nonpolar microenvironment that can encapsulate hydrophobic compounds like N-Boc-4-bromo-L-phenylalanine ethyl ester, thereby increasing their apparent solubility in the bulk aqueous phase.[19][20]
Commonly Used Surfactants:
| Surfactant Type | Examples | Notes |
| Non-ionic | Polysorbate 80 (Tween® 80), Poloxamers | Generally less harsh and biocompatible, making them suitable for many biological applications.[20][21] |
| Anionic | Sodium Dodecyl Sulfate (SDS) | Very effective at solubilizing, but can denature proteins.[20] |
| Cationic | Cetrimonium Bromide (CTAB) | Often used for specific applications but can have higher toxicity.[21] |
| Zwitterionic | CHAPS | Useful for solubilizing membrane proteins while maintaining their native structure. |
Experimental Protocol: Solubilization with Surfactants
-
Prepare Surfactant Solution: Prepare a stock solution of the chosen surfactant in your aqueous buffer at a concentration above its CMC.
-
Add Compound: Add the N-Boc-4-bromo-L-phenylalanine ethyl ester to the surfactant solution.
-
Mix: Vortex or sonicate the mixture to facilitate the incorporation of the compound into the micelles.
-
Equilibrate: Allow the solution to equilibrate, which may take some time depending on the compound and surfactant.
Summary of Troubleshooting Strategies
| Strategy | Principle | Advantages | Disadvantages |
| Co-Solvents | Reduces solvent polarity. | Simple, effective, and widely applicable. | Potential for co-solvent toxicity in biological systems. |
| pH Adjustment | Increases the charge on the molecule. | Effective for ionizable compounds. | Not directly applicable to the ester form; may alter experimental conditions. |
| Surfactants | Encapsulation within micelles. | Can significantly increase solubility. | May interfere with downstream applications or protein structure. |
Concluding Remarks
Successfully solubilizing N-Boc-4-bromo-L-phenylalanine ethyl ester in aqueous media is a critical first step for many experimental workflows. By understanding the underlying principles of its hydrophobicity and employing the strategies outlined in this guide—primarily the use of co-solvents—researchers can overcome this common challenge. Always begin with small-scale solubility tests to determine the optimal conditions for your specific application before proceeding to larger-scale experiments.
References
-
AAPPTec. (n.d.). Safety Data Sheet: Boc-Phe(4-Br)-OH. Retrieved from [Link]
-
Cold Spring Harbor Laboratory Press. (2002). Stock Solutions. Retrieved from [Link]
-
Gupta, R., et al. (2020). Bioavailability Enhancement Techniques for Poorly Soluble Drugs: A Review. Asian Journal of Pharmaceutical Research and Development, 8(2), 75-78. Retrieved from [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]
-
Chuasuwan, B., et al. (2016). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. Molecules, 21(10), 1354. Retrieved from [Link]
-
Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]
-
Royal Society of Chemistry. (2025, July 8). The use of surfactants in the extraction of active ingredients from natural resources: a comprehensive review. RSC Advances. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2024, December 19). The Role of Surfactants in Solubilization of Poorly Soluble. JOCPR. Retrieved from [Link]
-
Brieflands. (2021, May 31). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences. Retrieved from [Link]
-
ResearchGate. (2016, May). pH dependence of amino acid solubility. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Biosurfactants: A New Pharmaceutical Additive for Solubility Enhancement. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). N-Boc-4-bromo-L-phenylalanine. Retrieved from [Link]
-
Quora. (2024, April 6). Is the solubility of amino acids affected by their pH levels?. Retrieved from [Link]
-
Semantic Scholar. (2006, August 22). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Retrieved from [Link]
-
ResearchGate. (2015, September 18). How to dissolve 4-bromo-L-phenylalanine in pure water to compare the specific rotation measured by polarimetry in an concentration round about 0.5%?. Retrieved from [Link]
-
Patsnap Synapse. (2025, May 9). Troubleshooting Guide for Common Protein Solubility Issues. Retrieved from [Link]
-
Organic Syntheses. (1988). L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Retrieved from [Link]
-
J-STAGE. (2000, December 4). AN EFFICIENT METHOD OF SYNTHESIZING OPTICALLY PURE N-BOC-4-BROMO-N-METHYL-1-TOSYL-D-TRYPTOPHAN METHYL ESTER, A KEY INTERMEDIATE IN THE SYNTHESIS OF OPTICALLY ACTIVE ERGOT ALKALOIDS. Retrieved from [Link]
-
Scholars Research Library. (2011). Synthesis and characterization of some novel dipeptide and tripeptide molecules of biological interest. Der Pharma Chemica, 3(3), 174-188. Retrieved from [Link]
-
Khan Academy. (n.d.). pH and solubility. Retrieved from [Link]
- Google Patents. (2013). US20130331602A1 - Process for preparing 4-borono-l-phenylalanine.
-
YouTube. (2023, October 2). How does pH Affect Amino Acids?. Retrieved from [Link]
-
SEINE PHARMA PVT LTD. (n.d.). N-Boc-4-broMo-L-phenylalanine Methyl ester. Retrieved from [Link]
-
Cytiva. (n.d.). Protein purification troubleshooting guide. Retrieved from [Link]
-
PacBio. (2018, August 1). Guide - Low Yield Troubleshooting. Retrieved from [Link]
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Technical Guide: Optimizing Palladium Catalyst Loading for 4-Bromo-Phenylalanine Coupling
Introduction: The Precision Challenge
Coupling 4-bromo-phenylalanine (4-Br-Phe) derivatives via Suzuki-Miyaura cross-coupling presents a unique intersection of challenges: preserving chiral integrity, preventing catalyst poisoning by the amino-acid backbone, and adhering to strict residual metal limits (ICH Q3D) for pharmaceutical applications.
This guide moves beyond standard textbook protocols. It is designed for process chemists and researchers aiming to transition from "it works" (5–10 mol% Pd) to "it is optimized" (<1 mol% Pd), ensuring cost-efficiency and regulatory compliance.
Module 1: Catalyst Selection & Screening Strategy
Q: Why does my standard Pd(PPh3)4 protocol fail or require high loading (5-10 mol%)?
Expert Insight: The triphenylphosphine ligand is often insufficient for 4-Br-Phe due to two factors:
-
Competitive Chelation: The amino acid backbone (even if N-protected) can act as a weak ligand, sequestering Pd species and removing them from the catalytic cycle.
-
Oxidative Addition Rate: While aryl bromides are generally reactive, the electron-rich nature of certain protecting groups (like Boc/Fmoc) can subtly alter the electronics.
Recommendation: Switch to dialkylbiaryl phosphine ligands (Buchwald ligands) or pre-formed precatalysts.
| Catalyst System | Pros | Cons | Recommended Loading |
| Pd(OAc)₂ + SPhos | Excellent for hindered substrates; water-tolerant. | SPhos is air-sensitive in solution. | 0.5 – 1.0 mol% |
| Pd(dppf)Cl₂ · DCM | Robust; resists chelation poisoning better than PPh3. | Harder to remove residual Pd; higher MW. | 1.0 – 3.0 mol% |
| XPhos Pd G3/G4 | Rapid activation; extremely active at low loading. | Higher initial cost (offset by lower loading). | 0.05 – 0.5 mol% |
Module 2: Optimization of Reaction Conditions
Q: How do I systematically lower catalyst loading without sacrificing yield?
The "Step-Down" Protocol: Do not jump straight to 0.1 mol%. Follow this titration method to identify the "cliff" where turnover number (TON) crashes.
-
Baseline: Establish >95% conversion at 2.0 mol% Pd.
-
Screening: Run parallel reactions at 1.0, 0.5, 0.1, and 0.05 mol%.
-
Critical Parameter - The Induction Period: At low loadings, the induction period (time to active species generation) becomes critical.
-
Fix: Add a reductant (e.g., 2-5 mol% phenylboronic acid excess) or heat to 60°C before adding the aryl halide to ensure Pd(II)
Pd(0) reduction is complete.
-
Q: My reaction stalls at 80% conversion. Is the catalyst dead?
Troubleshooting: Likely yes. This is often due to ligand oxidation or Pd black precipitation .
-
Diagnostic: If the reaction mixture turns from orange/red to clear with black precipitate, the ligand has dissociated, and Pd has aggregated.
-
Solution: Increase ligand-to-metal ratio (L:M) from 1:1 to 2:1. Excess ligand protects the active Pd(0) species at low concentrations.
Q: How do I prevent racemization of the Phenylalanine
-center?
Mechanism: High temperatures (>80°C) and strong bases (e.g.,
-
Protocol: Use weak inorganic bases (
, ) and limit temperature to 60-70°C. -
Solvent: Switch from DMF (promotes racemization) to Toluene/Water or Dioxane/Water (biphasic systems buffer the effective pH).
Module 3: Visualization & Workflows
Workflow 1: Optimization Decision Tree
This diagram outlines the logic for selecting conditions based on substrate protection and yield issues.
Caption: Decision matrix for catalyst selection and troubleshooting based on conversion and side-reactions.
Module 4: Validated Protocol (Low-Loading Target)
Objective: Coupling 4-Br-Phe-OMe (Boc-protected) with Phenylboronic Acid at <0.5 mol% Pd.
Reagents:
-
Substrate: N-Boc-4-bromo-L-phenylalanine methyl ester (1.0 equiv)
-
Boronic Acid: Phenylboronic acid (1.2 equiv)
-
Catalyst: XPhos Pd G3 (0.25 mol%)
-
Base:
(2.0 equiv, finely ground) -
Solvent: Toluene : Water (4:1 ratio), degassed.
Step-by-Step:
-
Degassing (Crucial): Sparge the Toluene/Water mixture with Argon for 20 minutes. Oxygen is the primary enemy of low-loading Pd cycles.
-
Charge: Add substrate, boronic acid, and base to the reaction vessel.
-
Catalyst Addition: Add XPhos Pd G3 solid last.
-
Cycle: Seal vessel and heat to 65°C. Stir vigorously (1000 rpm) to ensure phase mixing.
-
Monitor: Check HPLC at 2 hours. If conversion <50%, do not add more catalyst yet; check pH (should be >9).
-
Workup: Cool to RT. Filter through Celite. Scavenge Pd using SiliaMetS® Thiol (if pharma grade required).
Module 5: FAQ & Troubleshooting
Q: I see a "homocoupling" impurity (biphenyl). How do I stop it?
-
Cause: Oxygen in the solvent facilitates the oxidative coupling of boronic acids.
-
Fix: Your degassing was insufficient. Switch to "Freeze-Pump-Thaw" (3 cycles) for the solvent, or use a continuous flow of Argon during reagent addition.
Q: Can I use free amino acid (unprotected)?
-
Risk: High. The free amine (
) and acid ( ) form stable "palladacycles" that arrest the catalytic cycle. -
Workaround: If you must, use a water-soluble ligand like TPPTS in 100% aqueous carbonate buffer, but expect to require higher loading (3-5 mol%).
Q: How do I remove residual Palladium to <10 ppm?
-
Standard Wash: Aqueous L-Cysteine or N-Acetylcysteine wash during workup effectively sequesters Pd.
-
Adsorbents: Stir the organic layer with activated carbon (Darco KB-G) or functionalized silica (SiliaMetS-Thiol) for 30 mins at 50°C.
References
-
Guideline for Elemental Impurities Q3D(R2) . International Council for Harmonisation (ICH). Available at: [Link]
- Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 1995.
-
Use of Organoboron Compounds in the Palladium-Catalyzed Cross-Coupling Reaction . Nobel Prize Lecture, 2010. Available at: [Link]
- Catalyst Poisoning in Suzuki-Miyaura Coupling. Journal of Organic Chemistry, 2014.
- Buchwald-Hartwig Precatalysts (G3/G4) for Low Loading. Sigma-Aldrich Technical Guides. (Source for XPhos G3 protocols).
purification methods for N-Boc-4-bromo-L-phenylalanine ethyl ester post-reaction
This technical guide details the purification and troubleshooting protocols for N-Boc-4-bromo-L-phenylalanine ethyl ester . This intermediate is critical in medicinal chemistry, serving as a scaffold for Suzuki-Miyaura cross-couplings and peptide synthesis.
The presence of the 4-bromo substituent significantly increases lipophilicity compared to standard phenylalanine, while the ethyl ester and Boc groups introduce specific sensitivities to hydrolysis and acidolysis, respectively.
Module 1: The "Golden Path" Purification Protocol
For routine purification of crude reaction mixtures (approx. 1g – 10g scale).
The Logic: This protocol prioritizes the removal of polar impurities (catalysts, salts) via Liquid-Liquid Extraction (LLE) before addressing lipophilic byproducts (unreacted Boc anhydride, urea) via Flash Column Chromatography (FCC).
Step 1: Quench & Liquid-Liquid Extraction (LLE)
Objective: Remove water-soluble reagents (DMAP, salts, unreacted amine) and protect the Boc group.
-
Dilution: Dilute the crude reaction mixture with Ethyl Acetate (EtOAc) .
-
Volume Rule: Use 10 mL EtOAc per 1 mmol of substrate.
-
-
Acid Wash (Critical): Wash the organic layer 2x with 0.5 M Citric Acid or 5% KHSO₄ .
-
Why? These weak acids remove DMAP/amine catalysts without cleaving the acid-sensitive Boc group (risk with strong HCl).
-
-
Base Wash: Wash 2x with Saturated NaHCO₃ .
-
Why? Neutralizes residual acid. Warning: Do NOT use NaOH; it will hydrolyze the ethyl ester (saponification).
-
-
Brine Wash: Wash 1x with saturated NaCl to remove bulk water.
-
Drying: Dry over anhydrous Na₂SO₄ (Sodium Sulfate) and filter.
-
Concentration: Evaporate solvent under reduced pressure (<40°C) to yield the crude oil/solid.
Step 2: Flash Column Chromatography (FCC)
Objective: Separate the product from lipophilic impurities (Boc₂O, coupling byproducts).
-
Stationary Phase: Silica Gel (60 Å, 230–400 mesh).
-
Gradient:
-
Start: 100% Hexanes (Elutes excess Boc anhydride).
-
Ramp: 0% → 30% EtOAc over 20 minutes.
-
Note: The 4-Bromo substituent makes the molecule "greasy." Expect elution earlier (lower polarity) than non-brominated phenylalanine derivatives.
-
Module 2: Troubleshooting – Impurity Removal
Q: I used DCC for coupling, and a white solid (DCU) keeps clogging my column. How do I remove it?
Diagnosis: Dicyclohexylurea (DCU) is a notorious byproduct of DCC coupling.[3] It is sparingly soluble in most solvents but dissolves slightly in organic/aqueous interfaces, making it hard to remove completely.
Protocol:
-
Cold Filtration: Dissolve crude in minimal cold EtOAc or DCM (0°C). DCU precipitates out. Filter through a Celite pad.[4]
-
The "Acetone Crash": If DCU persists, dissolve the crude in a small volume of acetone.[4] Cool to -20°C overnight. DCU will crystallize; the product remains in solution.
-
Switch Reagents: For future batches, use EDC·HCl (water-soluble urea byproduct) or DIC (urea soluble in DCM/DMF) to avoid this entirely.
Q: My NMR shows significant unreacted Boc anhydride (Boc₂O). It co-elutes with my product.
Diagnosis: Boc₂O is lipophilic and often streaks through columns, contaminating the ester.
Protocol:
-
Amine Scavenging: Add N,N-Dimethyl-1,3-propanediamine (DMAPA) (0.5 eq relative to excess Boc) to the reaction mixture 30 mins before workup.
-
Vacuum Sublimation: If the product is solid, Boc₂O can be removed by high vacuum (<0.1 mbar) at mild heat (30–40°C), as it is volatile.
Module 3: Troubleshooting – Structural Integrity
Q: The yield is high, but the optical rotation is off. Did I racemize the L-isomer?
Diagnosis: Racemization occurs via the formation of an Oxazolone intermediate, triggered by heat or excess base during activation.
Root Cause Analysis (DOT Diagram):
Figure 1: The Racemization Risk Pathway. High temperatures and strong bases promote the oxazolone route.
Corrective Action:
-
Add Suppressors: Always use HOBt (1-Hydroxybenzotriazole) or Oxyma during coupling.[7] They form an active ester that is less prone to oxazolone formation.[7]
-
Base Control: Use DIPEA (sterically hindered) instead of TEA. Keep equivalents strictly 1:1 with the acid if possible.
-
Temperature: Perform the activation step at 0°C .
Q: I lost the Boc group during workup. What happened?
Diagnosis: Acid concentration was too high or exposure time too long.
-
Fix: Switch from HCl washes to 0.5 M Citric Acid or KHSO₄ . Ensure the rotary evaporator bath is not >40°C, as Lewis acidity from silica gel can sometimes deprotect Boc at high heat.
Module 4: Scalability & Crystallization
Q: I need to scale to 50g. Chromatography is too expensive. Can I crystallize? Answer: Yes. While ethyl esters are often oils, the 4-bromo substituent aids crystallinity.
Crystallization Protocol (Trituration):
-
Solvent System: Hexane/Ethyl Acetate (10:1) or Pentane/Ether.
-
Procedure:
-
Dissolve the crude oil in minimal warm EtOAc.
-
Slowly add Hexane until turbidity persists.
-
Cool to 4°C. Scratch the flask wall with a glass rod to induce nucleation.
-
Alternative: If it oils out, use "Pulping" : Vigorous stirring of the oil in pure Hexane for 2–4 hours often converts the oil into a white solid.
-
Purification Decision Tree:
Figure 2: Workflow for selecting the optimal purification method based on physical state.
Quantitative Data: Solvent Compatibility Table
| Solvent System | Application | Target Impurity | Notes |
| EtOAc / Hexane | Column Chromatography | General Purification | Standard gradient 0-30% EtOAc. |
| DCM / MeOH | Column Chromatography | Polar Byproducts | Use only if product is very polar (unlikely for 4-Br). |
| 0.5M Citric Acid | LLE Wash | DMAP, Amines | Safe for Boc. Removes basic catalysts. |
| Sat. NaHCO₃ | LLE Wash | Unreacted Acid | Safe for Ester. Avoid NaOH. |
| Cold Acetone | Precipitation | DCU (Urea) | DCU precipitates; product stays soluble. |
References
-
Isobe, T., et al. (2000).[5] An Efficient Method of Synthesizing Optically Pure N-Boc-4-bromo-N-methyl-1-tosyl-D-tryptophan Methyl Ester. Chemical and Pharmaceutical Bulletin. (Discusses Boc-protection and esterification of bromo-amino acids without racemization).
-
Han, G., et al. (2004). Recent Development of Peptide Coupling Reagents in Organic Synthesis. Tetrahedron. (Mechanisms of racemization and suppression using HOBt).
-
Organic Syntheses, Coll. Vol. 10. (2004). N-Boc-L-Phenylalanine. (Standard protocols for Boc-protection and crystallization of phenylalanine derivatives).
-
BenchChem Technical Support. (2025). Preventing Racemization of Boc-L-Valine in Peptide Synthesis. (Troubleshooting guides for Boc-amino acid coupling).
Sources
Technical Support Center: Resolving Transesterification Byproducts in Amino Acid Ester Synthesis
Executive Summary & Diagnostic Triage
The Issue: Transesterification occurs when the alkoxy group of an amino acid ester is exchanged with another alcohol present in the reaction matrix or workup. This results in a mixture of esters (e.g., Methyl ester contaminating an Ethyl ester product), leading to difficult purifications and reduced biological potency.
Immediate Diagnostic Checklist: If you observe the following, proceed immediately to Module 2 .
| Observation | Diagnostic Indicator | Potential Root Cause |
| NMR Split | Doublets/Triplets appearing upfield (e.g., -OMe singlet at ~3.7 ppm appearing alongside -OEt quartet). | Solvent mismatch (MeOH used with Ethyl Ester). |
| Mass Shift | LCMS shows [M+14] or [M-14] peaks relative to target. | Methyl/Ethyl exchange.[1][2][3] |
| Mass Shift | LCMS shows [M-R+H] (Hydrolysis) or [M-OR+NHR] (Amidation). | Basic workup or amine nucleophilicity. |
| Cyclization | Loss of protecting group mass + formation of [M-Alcohol]. | Diketopiperazine (DKP) formation (Intramolecular "Transesterification"). |
Technical Deep Dive: Mechanisms & Root Causes
The Mechanism of Transesterification
Transesterification is an equilibrium process driven by the nucleophilicity of the alcohol and the electrophilicity of the carbonyl carbon.[2][3] In amino acid synthesis, this is often catalyzed unintentionally by residual acids (from esterification) or bases (from coupling).
Expert Insight: Causality: The reaction follows a tetrahedral intermediate pathway.[2] If you use Methanol to quench a reaction producing an Ethyl Ester , the large excess of methanol shifts the equilibrium toward the methyl ester, even at room temperature, especially if acid catalysts (e.g., H2SO4, pTsOH) are still active.
Visualization: The Transesterification Pathway
Caption: Figure 1. Equilibrium pathway of transesterification. The presence of a secondary alcohol (contaminant) creates a competitive tetrahedral intermediate.
Troubleshooting Guides (Q&A Format)
Module A: Prevention During Synthesis
Q1: I am synthesizing a Benzyl ester, but I see Methyl ester impurities. I used Methanol for transfer/cleaning. Could this be the cause? A: Yes. This is the most common error.
-
The Mechanism: Benzyl esters are relatively labile. If residual acid (e.g., thionyl chloride, pTsOH) is present and you introduce Methanol (even for cleaning glassware or transferring the crude oil), acid-catalyzed transesterification occurs rapidly.
-
The Fix: Never use a non-matching alcohol until the catalyst is fully quenched (neutralized). Use Dichloromethane (DCM) or Ethyl Acetate for transfers.
Q2: How do I select the correct solvent system for Fischer Esterification to guarantee zero transesterification? A: You must use a Self-Validating Solvent System .
-
Protocol: The solvent must be the alcohol of the ester you are synthesizing.
-
Target: Methyl Ester
Solvent: Methanol. -
Target: Ethyl Ester
Solvent: Ethanol.[1]
-
-
Exception: For expensive alcohols (e.g., Benzyl, t-Butyl), use an inert co-solvent (Toluene or DCM) and a large stoichiometric excess of the alcohol (5–10 eq).
Q3: Can basic coupling conditions (e.g., HATU/DIPEA) cause transesterification? A: Yes, specifically if active esters are involved.
-
Scenario: You are coupling an amino acid ester (e.g., H-Phe-OMe) to a carboxylic acid.
-
Risk: If you use an alcohol solvent (e.g., MeOH) to improve solubility, the base (DIPEA) can generate methoxide, which attacks the activated carboxylate or the existing ester.
-
Protocol: strictly use aprotic polar solvents like DMF , DMAc , or NMP for coupling reactions.
Module B: Workup & Purification
Q4: My LCMS shows the correct mass in the reaction mixture, but the impurity appears after workup. What happened? A: You likely induced Workup-Driven Transesterification .
-
Cause: Quenching an acid chloride or thionyl chloride reaction with the wrong alcohol.
-
Example: Reaction uses SOCl2 in EtOH (Ethyl ester). You quench with MeOH. The exothermic quench generates HCl + Heat + MeOH
Methyl Ester. -
Correct Protocol: Quench with the same alcohol used in the reaction, or quench with ice/water (if the ester is stable to hydrolysis) or saturated NaHCO3 (carefully, to avoid hydrolysis).
Q5: How do I remove the transesterified byproduct (e.g., Methyl ester in an Ethyl ester product)? They co-elute on silica. A: Separation is often impossible due to similar polarity (Rf values are nearly identical).
-
Strategy 1 (High Value Product): Hydrolysis & Reset. It is often faster to saponify the mixture back to the carboxylic acid (LiOH/THF/H2O), isolate the acid, and re-esterify using the correct conditions.
-
Strategy 2 (Purification): Use Reverse Phase (C18) Chromatography . The hydrophobic difference between Methyl and Ethyl is often sufficient for separation on C18, whereas normal phase silica fails.
Advanced Protocol: Preventing Diketopiperazine (DKP)
Note: While technically an intramolecular aminolysis, DKP formation is the primary "ester instability" researchers encounter alongside transesterification.
The Scenario: You are deprotecting an Fmoc-dipeptide ester (e.g., Fmoc-Pro-Gly-OMe). Upon adding piperidine, the ester disappears, and a cyclic product forms.
Expert Protocol: The "Steric Shield" Approach
-
Avoid Methyl/Ethyl Esters for Dipeptides: Use t-Butyl esters (bulky, resistant to attack) or Trityl resins (2-CTC) for solid phase.
-
Reaction Control: If you must use Methyl/Ethyl esters, perform Fmoc deprotection at 0°C and limit base exposure time (e.g., 5 mins vs standard 20 mins).
Workflow: Troubleshooting Ester Instability
Caption: Figure 2. Decision tree for identifying and resolving ester instabilities.
Reference Data: Solvent Compatibility Table
Use this table to select the correct workup/quenching solvent.
| Target Ester | Permissible Reaction Solvents | Permissible Quench/Wash Solvents | Forbidden Solvents |
| Methyl (-OMe) | MeOH, DCM, DMF, THF | MeOH, Water, Brine | EtOH, iPrOH, tBuOH |
| Ethyl (-OEt) | EtOH, DCM, DMF, THF | EtOH, Water, Brine | MeOH, iPrOH |
| Benzyl (-OBn) | BnOH (excess), Toluene, DMF | Ether, EtOAc, Water | MeOH, EtOH (High Risk) |
| t-Butyl (-OtBu) | tBuOH, DCM, Ether | Ether, Hexanes, Water | MeOH, EtOH (Acid sensitive) |
References
-
Mechanism of Transesterification
-
Otera, J. (1993). Transesterification. Chemical Reviews, 93(4), 1449–1470. [Link]
-
-
Diketopiperazine Formation in Peptide Synthesis
-
Gisin, B. F., & Merrifield, R. B. (1972). Carboxyl-catalyzed intramolecular aminolysis. A side reaction in solid-phase peptide synthesis. Journal of the American Chemical Society, 94(9), 3102–3106. [Link]
-
-
Preventing Racemization and Side Reactions
-
Purification Strategies for Esters
-
Master Organic Chemistry. Transesterification. [Link]
-
Sources
Validation & Comparative
Ethyl vs. Methyl Esters: A Comparative Guide for Protecting 4-Bromo-L-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
In the nuanced field of peptide synthesis and drug development, the selection of an appropriate protecting group is a critical decision that can significantly impact reaction efficiency, yield, and the purity of the final product. For the unnatural amino acid 4-bromo-L-phenylalanine, a valuable building block in the design of bioactive peptides and pharmaceuticals, the choice between an ethyl ester and a methyl ester for carboxyl group protection presents a series of trade-offs. This guide provides an in-depth technical comparison of these two commonly employed protecting groups, supported by experimental data and established chemical principles, to inform the strategic selection for your synthetic endeavors.
At a Glance: Key Comparative Metrics
| Feature | Methyl Ester of 4-Bromo-L-phenylalanine | Ethyl Ester of 4-Bromo-L-phenylalanine |
| Synthesis Yield | Typically high (≥95%) | Generally high (≥95%) |
| Relative Stability | Moderately stable | More stable to basic conditions |
| Deprotection Rate | Faster saponification | Slower saponification |
| Risk of Racemization | Higher risk during saponification | Lower risk during saponification |
| Peptide Coupling | Potentially faster coupling | May exhibit slightly slower coupling |
| Orthogonality | Compatible with Boc deprotection | Compatible with Boc deprotection |
I. Synthesis and Purification: A Practical Overview
The most common and straightforward method for the esterification of 4-bromo-L-phenylalanine is the Fischer-Speier esterification.[1][2] This acid-catalyzed reaction involves refluxing the amino acid in the corresponding alcohol (methanol or ethanol) with a catalytic amount of a strong acid, such as sulfuric acid or hydrogen chloride (generated in situ from thionyl chloride or trimethylchlorosilane).[3][4]
While both esters can be synthesized in high yields, typically exceeding 95%, the choice of alcohol can influence the reaction conditions and work-up procedure.[3]
Experimental Protocol: Fischer-Speier Esterification
Caption: General workflow for the Fischer-Speier esterification of 4-bromo-L-phenylalanine.
Methyl Ester Synthesis:
-
Suspend 4-bromo-L-phenylalanine (1.0 eq) in anhydrous methanol (10-20 volumes).
-
Cool the mixture to 0°C and slowly add thionyl chloride (1.2-1.5 eq) or a catalytic amount of concentrated sulfuric acid.
-
Allow the reaction to warm to room temperature and then reflux for 2-4 hours, monitoring by TLC.
-
Remove the solvent under reduced pressure.
-
The resulting crude product is typically the hydrochloride salt, which can be used directly or neutralized with a mild base and purified by chromatography.
Ethyl Ester Synthesis: The protocol is analogous to the methyl ester synthesis, with the substitution of anhydrous ethanol for methanol. Due to the higher boiling point of ethanol, the reflux temperature will be higher.
Causality Behind Experimental Choices:
-
Excess Alcohol: Using the alcohol as the solvent drives the equilibrium towards the ester product, in accordance with Le Châtelier's principle.[5]
-
Acid Catalyst: The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[2]
-
Anhydrous Conditions: The presence of water can lead to the reverse reaction (hydrolysis), reducing the yield of the desired ester.
II. Stability and Handling: A Matter of Degrees
A key differentiator between the methyl and ethyl esters of 4-bromo-L-phenylalanine is their relative stability, particularly towards base-catalyzed hydrolysis.
Ethyl esters are generally more stable towards basic conditions than their methyl counterparts. [6] This increased stability can be attributed to the greater steric hindrance provided by the ethyl group, which slightly impedes the approach of a nucleophile to the carbonyl carbon.[7]
The electron-withdrawing nature of the bromine atom at the para position of the phenyl ring is expected to increase the electrophilicity of the carbonyl carbon, making both esters more susceptible to nucleophilic attack compared to the esters of unsubstituted phenylalanine.[8]
Implications for Research:
-
For multi-step syntheses where the ester will be exposed to mildly basic conditions, the ethyl ester offers a more robust protecting group.
-
The higher boiling point of the ethyl ester can be advantageous in terms of reduced volatility during handling and solvent removal.
III. Deprotection: Balancing Speed and Stereochemical Integrity
The removal of the ester protecting group is most commonly achieved through saponification, which involves hydrolysis under basic conditions (e.g., using LiOH, NaOH, or KOH in a mixture of water and an organic solvent).[6]
Caption: Standard workflow for the saponification of amino acid esters.
Comparative Deprotection Performance:
-
Reaction Rate: Methyl esters undergo saponification at a faster rate than ethyl esters due to the lower steric hindrance around the carbonyl carbon.[7]
-
Racemization: A significant concern during the saponification of amino acid esters is the risk of racemization at the α-carbon. The longer reaction times required for the saponification of ethyl esters could potentially increase the exposure to basic conditions, but the overall risk is generally considered lower due to the milder conditions that can often be employed. However, careful control of temperature and reaction time is crucial for both esters to preserve stereochemical integrity.[9]
Experimental Protocol: Saponification
-
Dissolve the N-protected 4-bromo-L-phenylalanine methyl or ethyl ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Cool the solution to 0°C.
-
Add a solution of LiOH (1.1-1.5 eq) in water dropwise.
-
Stir the reaction at 0°C or allow it to warm to room temperature, monitoring the progress by TLC.
-
Upon completion, acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to pH ~3.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry, and concentrate to obtain the deprotected amino acid.
Trustworthiness of the Protocol: This self-validating system relies on TLC monitoring to ensure complete consumption of the starting material, minimizing unnecessary exposure to basic conditions that could lead to side reactions.
IV. Impact on Subsequent Reactions: The Peptide Coupling Step
In peptide synthesis, the choice of ester protecting group can have subtle but meaningful effects on the efficiency of the subsequent peptide coupling step.
Caption: Schematic of a peptide coupling reaction involving 4-bromo-L-phenylalanine methyl or ethyl ester.
The primary consideration here is steric hindrance. The less bulky methyl ester may allow for a slightly faster rate of coupling, particularly when coupling to a sterically hindered N-protected amino acid.[10] However, for most standard coupling reactions, the difference in coupling efficiency between the methyl and ethyl esters of 4-bromo-L-phenylalanine is likely to be minimal.[6]
Orthogonality Considerations: Both methyl and ethyl esters are stable to the acidic conditions typically used for the removal of a Boc (tert-butoxycarbonyl) protecting group from the N-terminus.[11] This makes them suitable for use in a Boc-based solid-phase or solution-phase peptide synthesis strategy.
Conversely, the basic conditions required for the removal of an Fmoc (9-fluorenylmethoxycarbonyl) group (typically piperidine in DMF) can potentially lead to partial saponification of the methyl or ethyl ester, especially with prolonged exposure.[12] Therefore, when using an Fmoc strategy, the ester is typically saponified after the completion of the peptide chain assembly.
V. Conclusion and Recommendations
The choice between a methyl and an ethyl ester for the protection of 4-bromo-L-phenylalanine is context-dependent, with each offering distinct advantages.
-
Choose the Methyl Ester for:
-
Faster deprotection when time is a critical factor.
-
Situations where subsequent reaction steps may be sensitive to the slightly increased steric bulk of an ethyl group.
-
-
Choose the Ethyl Ester for:
-
Enhanced stability during multi-step syntheses involving exposure to basic conditions.
-
When minimizing the risk of racemization during saponification is a top priority.
-
Improved handling properties due to lower volatility.
-
For many applications, the differences in performance between the two esters may be marginal. However, for complex, multi-step syntheses or when dealing with particularly sensitive substrates, the enhanced stability of the ethyl ester may prove to be a deciding factor. Ultimately, the optimal choice will depend on the specific requirements of the synthetic route and the desired attributes of the final product.
References
-
Taylor & Francis. (2022, February 13). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Retrieved from [Link]
-
Taylor & Francis. (2022, February 13). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Retrieved from [Link]
-
Anantakrishnan, S. V., & Anantaraman, A. V. (n.d.). Kinetic studies in ester hydrolysis. Retrieved from [Link]
-
Reddit. (2022, February 25). Methyl ester vs Ethyl ester hydrolysis. Retrieved from [Link]
-
22. The Fischer Esterification. (n.d.). Retrieved from [Link]
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
Elsevier. (n.d.). Recent development of peptide coupling reagents in organic synthesis. Retrieved from [Link]
-
Peptides. (n.d.). H-Phe(4-Br)-OH [24250-84-8]. Retrieved from [Link]
-
Fischer Esterification Procedure. (n.d.). Retrieved from [Link]
-
NTU > IRep. (n.d.). Post-synthetic modification of phenylalanine containing peptides by C-H functionalization. Retrieved from [Link]
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
MDPI. (n.d.). Epimerisation in Peptide Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
PubMed. (2011, January 15). The stability of methyl-, ethyl- and fluoroethylesters against carboxylesterases in vitro: there is no difference. Retrieved from [Link]
-
Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). Retrieved from [Link]
-
MDPI. (2024, December 17). Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. Retrieved from [Link]
-
Asian Journal of Chemistry. (2012). SYNTHESIS OF A PHENYLALANINE-RICH PEPTIDE AS POTENTIAL ANTHELMINTIC AND CYTOTOXIC AGENT. Retrieved from [Link]
- Google Patents. (n.d.). WO2003068725A2 - Process for the preparation of 4-hetero-substituted phenylalanine derivatives.
-
Brieflands. (2020, July 30). Synthesis of Novel Peptides Using Unusual Amino Acids. Retrieved from [Link]
-
Asian Journal of Chemistry. (n.d.). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Retrieved from [Link]
-
NIH. (n.d.). Synthesis of Novel Peptides Using Unusual Amino Acids - PMC. Retrieved from [Link]
-
Reddit. (2020, February 13). How can I improve the yield of my Fischer Esterification?. Retrieved from [Link]
-
PubMed. (n.d.). Saponification of esters of chiral alpha-amino acids anchored through their amine function on solid support. Retrieved from [Link]
-
MDPI. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. Retrieved from [Link]
Sources
- 1. Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances [mdpi.com]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. (PDF) KINETICS AND MECHANISM OF BASE HYDROLYSIS OF [research.amanote.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. Saponification of esters of chiral alpha-amino acids anchored through their amine function on solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chempep.com [chempep.com]
- 11. ptfarm.pl [ptfarm.pl]
- 12. brieflands.com [brieflands.com]
A Comparative Guide to the Chiral HPLC Separation of L- and D- Isomers of Boc-4-bromo-Phe-OEt
This guide provides a detailed, in-depth comparison of methodologies for the chiral High-Performance Liquid Chromatography (HPLC) separation of the L- and D-enantiomers of N-Boc-4-bromo-phenylalanine ethyl ester (Boc-4-bromo-Phe-OEt). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of methods to explain the underlying principles and rationale behind experimental choices, ensuring you can develop a robust, reliable, and efficient separation.
The Imperative of Chiral Separation in Pharmaceutical Analysis
In drug discovery and development, the stereochemistry of a molecule is paramount. Enantiomers, non-superimposable mirror-image isomers, can exhibit vastly different pharmacological and toxicological profiles. The separation and quantification of these isomers are therefore critical for efficacy and safety. The subject of this guide, Boc-4-bromo-Phe-OEt, is a protected amino acid derivative, a common building block in peptide synthesis. Ensuring its enantiomeric purity is a crucial step in synthesizing stereochemically defined final products.
This guide will compare the most effective chiral stationary phases (CSPs) for this separation, provide detailed experimental protocols, and offer insights into method optimization.
The Foundation: Principles of Chiral Recognition in HPLC
Chiral separation in HPLC is achieved by creating a transient diastereomeric complex between the analyte and a chiral stationary phase. The differing stability of these complexes for each enantiomer leads to different retention times and, thus, separation. The most successful and widely used CSPs for a broad range of compounds, including N-protected amino acids, are polysaccharide-based.
These phases consist of a chiral polymer, typically amylose or cellulose, derivatized with functional groups (e.g., phenylcarbamates) and coated or immobilized onto a silica support. Separation occurs due to a combination of attractive interactions, including hydrogen bonds, π-π interactions, and dipole-dipole interactions, that take place within the chiral grooves and cavities of the polysaccharide structure. The precise fit and interaction strength differ for each enantiomer, enabling separation.
Caption: Principle of enantiomeric separation on a chiral stationary phase.
Method Comparison: Polysaccharide vs. Pirkle-Type CSPs
While various CSPs exist, polysaccharide-based columns are the most common starting point for N-protected amino acids due to their broad applicability and high success rates. We will compare a standard polysaccharide column with a Pirkle-type, or brush-type, CSP.
| Feature | Polysaccharide-Based CSPs (e.g., Chiralpak® series) | Pirkle-Type (Brush-Type) CSPs |
| Chiral Selector | Derivatized amylose or cellulose polymer | Small chiral molecule (e.g., dinitrophenyl glycine) bonded to silica |
| Primary Mechanism | Complex: H-bonding, π-π, dipole-dipole, steric inclusion | Primarily π-π interactions, plus H-bonding and dipole stacking |
| Typical Mobile Phase | Normal Phase (Hexane/Alcohol) or Reversed Phase | Primarily Normal Phase (Hexane/Alcohol) |
| Success Rate for Boc-AA | Very High | Moderate to High |
| Loadability | Generally higher, especially for immobilized phases | Can be lower |
| Robustness | Immobilized versions are very robust; coated versions have solvent limitations | Generally robust |
For Boc-4-bromo-Phe-OEt, the presence of the aromatic rings (Boc and bromophenyl) and the carbamate group makes it an ideal candidate for separation on a polysaccharide CSP, which can engage in multiple interaction modes.
Experimental Protocols & Data
The following protocols provide a robust starting point for the separation. The data presented is representative for this class of compounds on the specified column chemistries.
Protocol 1: Polysaccharide-Based CSP (Recommended Starting Point)
This method utilizes a widely successful cellulose-based CSP and a standard normal-phase mobile phase. The rationale is to promote hydrogen bonding and π-π interactions between the analyte and the CSP.
Experimental Workflow:
Caption: Iterative workflow for chiral method optimization.
Detailed Method Parameters:
-
Column: Lux® 5 µm Cellulose-1, 250 x 4.6 mm
-
Mobile Phase: 90:10 Hexane / Isopropanol (IPA) with 0.1% Trifluoroacetic Acid (TFA)
-
Rationale for TFA: The acidic additive helps to suppress the deprotonation of the carbamic acid proton on the Boc group, leading to sharper peaks and more consistent interactions with the CSP.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: 1.0 mg/mL of racemic Boc-4-bromo-Phe-OEt dissolved in the mobile phase.
Expected Performance Data:
| Parameter | D-Isomer | L-Isomer | System Suitability |
| Retention Time (t_R) | ~ 8.5 min | ~ 10.2 min | - |
| Tailing Factor (T_f) | 1.1 | 1.2 | T_f ≤ 1.5 |
| Resolution (R_s) | \multicolumn{2}{c | }{> 2.0} | R_s ≥ 1.5 |
Note: Retention times are estimates and will vary based on system dwell volume, exact mobile phase preparation, and column age.
Interpreting Chromatographic Results
The success of a separation is defined by key parameters that quantify the distance and shape of the chromatographic peaks.
Caption: Relationship between key chromatographic separation parameters.
A resolution value (Rs) of 1.5 or greater indicates baseline separation, which is the goal for accurate quantification. Selectivity (α) is the most critical factor in chiral separations; it is a measure of the CSP's ability to differentiate between the enantiomers.
Conclusions and Recommendations
For the chiral separation of L- and D-isomers of Boc-4-bromo-Phe-OEt, polysaccharide-based CSPs, particularly those derived from cellulose carbamate, offer the highest probability of success.
Final Comparison Summary:
| CSP Type | Recommended Starting Condition | Pros | Cons |
| Polysaccharide (Cellulose) | 90:10 Hexane/IPA + 0.1% TFA | High success rate, excellent resolution, good peak shape with additive. | Coated versions have solvent restrictions (not an issue with Hex/IPA). |
| Polysaccharide (Amylose) | 95:5 Hexane/EtOH + 0.1% TFA | Often provides complementary or alternative selectivity to cellulose. | May show lower efficiency for some compounds. |
| Pirkle-Type | 90:10 Hexane/IPA | Robust, predictable π-π interactions. | May offer lower overall selectivity for this analyte compared to polysaccharide CSPs. |
Recommendation: Begin method development with a cellulose-based column such as the Lux Cellulose-1 or a Chiralcel® OD-H. The proposed starting method (90:10 Hexane/IPA + 0.1% TFA) provides a high likelihood of achieving baseline separation, which can then be further optimized by fine-tuning the isopropanol concentration to meet specific analytical cycle time or resolution requirements.
References
-
Title: Chiral separation techniques: a practical guide Source: Royal Society of Chemistry URL: [Link]
-
Title: Introduction to Chiral HPLC Source: Phenomenex URL: [Link]
-
Title: A Practical Guide to Chiral HPLC Method Development Source: Regis Technologies, Inc. URL: [Link]
-
Title: HPLC basics: Resolution Source: Waters Corporation URL: [Link]
Comparative Guide: Mass Spectrometry Profiling of Brominated Phenylalanine Esters
Executive Summary: The Halogen Advantage
In drug development and proteomic tracer studies, brominated phenylalanine esters (Br-Phe-Esters) serve as critical metabolic probes and synthetic intermediates. Unlike their non-halogenated counterparts, these compounds offer a distinct mass spectrometric "fingerprint" due to the unique isotopic abundance of bromine.[1][2][3]
This guide provides an in-depth technical comparison of the fragmentation patterns of Methyl 4-bromophenylalaninate against its chlorinated and non-halogenated analogs. By leveraging the specific isotopic signatures and fragmentation pathways described below, researchers can validate synthetic outcomes and track metabolic flux with superior specificity.
Isotopic Signature Analysis: The "Fingerprint"
The most immediate diagnostic tool in the mass spectrum of a brominated compound is the isotopic distribution of the molecular ion.
-
Bromine (Br): Possesses two stable isotopes,
and , in a nearly 1:1 ratio (50.69% vs. 49.31%). This creates a "doublet" molecular ion signal of equal intensity separated by 2 mass units ( and ). -
Chlorine (Cl): Possesses
and in a 3:1 ratio . This creates a doublet where the peak is three times the height of the peak. -
Hydrogen (H): The non-halogenated analog exhibits a single dominant
peak (ignoring small contributions).
Table 1: Comparative Isotopic Abundance & Molecular Ion Profiles
| Compound | Formula | Monoisotopic Mass ( | Isotope Peak ( | Intensity Ratio ( | Diagnostic Value |
| Phe-OMe | 179.09 | 181.09 (negligible) | 100 : <1 | Low (Common organic background) | |
| 4-Cl-Phe-OMe | 213.06 | 215.05 | 100 : 32 (3:[4]1) | Moderate (Distinct, but common contamination) | |
| 4-Br-Phe-OMe | 257.01 | 259.00 | 100 : 98 (1:1) | High (Unambiguous tracer signal) |
Fragmentation Mechanics (EI & ESI)
Understanding the causality of fragmentation is essential for structural confirmation.[4] We analyze two primary ionization modes: Electron Ionization (EI) for structural fingerprinting and Electrospray Ionization (ESI) for LC-MS quantification.
3.1 Electron Ionization (EI) Pathways
In EI (70 eV), the molecular ion (
-
-Cleavage (Loss of Ester): The bond adjacent to the carbonyl group cleaves, expelling the methoxy radical (
, 31 Da) or the entire carbomethoxy group ( , 59 Da). This forms the resonance-stabilized immonium ion.-
Observation: A dominant doublet at m/z 198/200 for the Br-analog.
-
-
Formation of Bromobenzyl Cation: The cleavage of the
bond releases the amino-ester fragment, leaving the stable bromobenzyl cation.-
Observation: A doublet at m/z 169/171 . This often rearranges to a bromotropylium ion structure.
-
-
Debromination: Although the
bond is stronger than , high-energy collisions can cleave the bromine, yielding the classic tropylium ion (m/z 91 ).
3.2 Electrospray Ionization (ESI) Pathways
In ESI (+ve mode), the molecule forms a protonated pseudomolecular ion
-
Immonium Ion Formation: The hallmark of amino acid analysis. The loss of
and (or ) leads to the immonium ion ( ).-
For 4-Br-Phe, this appears at m/z 198/200 .[4]
-
-
Loss of Ammonia: A neutral loss of
(17 Da) from the parent ion is common, yielding .
Visualization: Fragmentation Pathway (EI)
The following diagram illustrates the critical EI fragmentation nodes for Methyl 4-bromophenylalaninate.
Caption: Figure 1. Electron Ionization (EI) fragmentation tree for Methyl 4-bromophenylalaninate highlighting the retention of the bromine isotopic signature in major fragments.
Experimental Protocol: Synthesis & Analysis
To ensure reproducible data, the following self-validating protocol is recommended. This workflow integrates synthesis with immediate MS confirmation.
4.1 Synthesis of Methyl 4-Bromophenylalaninate (HCl Salt)
Reagents: 4-Bromo-L-phenylalanine, Thionyl Chloride (
-
Preparation: Chill 10 mL of anhydrous methanol to 0°C in an ice bath.
-
Activation: Dropwise add 1.5 equivalents of
to the methanol. Caution: Exothermic. Stir for 10 mins to generate . -
Addition: Add 1.0 equivalent (approx 500 mg) of 4-Bromo-L-phenylalanine.
-
Reflux: Heat to reflux (65°C) for 3 hours. The solution should become clear.
-
Isolation: Evaporate solvent in vacuo. The resulting white solid is the ester hydrochloride.
4.2 Mass Spectrometry Workflow
Instrument: GC-MS (Single Quadrupole) or LC-QTOF.
-
Sample Prep: Dissolve 1 mg of the ester salt in 1 mL Methanol (LC-MS) or Ethyl Acetate (GC-MS).
-
GC-MS Parameters:
-
Inlet: 250°C, Split 10:1.
-
Column: DB-5ms or equivalent.
-
Source: 230°C, 70 eV.
-
-
Validation Step: Check the Molecular Ion region (m/z 250-270).
-
Pass Criteria: Distinct doublet at 257/259 with equal height.
-
Fail Criteria: Single peak (indicates debromination or wrong starting material) or 3:1 ratio (indicates Cl contamination).
-
Visualization: Experimental Workflow
Caption: Figure 2. Step-by-step workflow for the synthesis and mass spectrometric validation of brominated phenylalanine esters.
Comparative Performance Data
When selecting a tracer or internal standard, the ability to distinguish the analyte from biological background is paramount.
Table 2: Fragment Ion Comparison (EI Mode)
| Fragment Type | Structure | Phe-OMe (H) | 4-Cl-Phe-OMe | 4-Br-Phe-OMe |
| Molecular Ion ( | 179 | 213 / 215 (3:1) | 257 / 259 (1:1) | |
| Base Peak (Amine) | 120 | 154 / 156 | 198 / 200 | |
| Benzyl Cation | 91 | 125 / 127 | 169 / 171 | |
| Phenyl Cation | 77 | 111 / 113 | 155 / 157 |
Technical Insight: The mass shift provided by the bromine atom (+78/80 Da relative to H) moves the diagnostic ions into a "quieter" region of the mass spectrum, reducing interference from low-mass biological matrix components (lipids, small metabolites) that typically clutter the m/z 50–150 range.
References
-
NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Phenylalanine Methyl Ester. National Institute of Standards and Technology. [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard text for isotopic abundance rules).
- Sparkman, O. D. (2000). Mass Spectrometry Desk Reference. Global View Publishing.
-
Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. (Detailed mechanisms of McLafferty rearrangement and onium ion formation). [Link]
Sources
Comparative Guide: Coupling Efficiency of Boc-4-bromo-Phe-OEt vs. Fmoc Analogs
As peptide therapeutics and structurally modified biologics grow in complexity, the incorporation of unnatural halogenated amino acids has become a critical strategy. The para-bromo substitution on a phenylalanine ring serves as a valuable heavy-atom label for X-ray crystallography, a lipophilic pharmacophore in GPCR ligand probing, and a reactive handle for downstream palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions)[1].
For researchers and drug development professionals, selecting the correct protecting group strategy—specifically between Boc-4-bromo-Phe-OEt and Fmoc-4-bromo-Phe-OH —dictates the synthetic route, coupling efficiency, and ultimate yield of the target peptide. This guide provides an objective, data-driven comparison of these two derivatives, analyzing the causality behind their coupling kinetics and providing self-validating experimental protocols.
Mechanistic & Structural Analysis
The fundamental distinction between these two analogs lies in their orthogonal protection schemes and their intended phase of synthesis[2].
-
Boc-4-bromo-Phe-OEt (Solution-Phase Focus): This molecule is protected at both termini (N-α-tert-butyloxycarbonyl and C-α-ethyl ester). The ethyl ester permanently protects the C-terminus to prevent unwanted polymerization during N-terminal elongation. To use this molecule as an acyl donor, it must undergo alkaline saponification (e.g., LiOH/MeOH), which introduces a high risk of base-catalyzed racemization at the α-carbon. Therefore, it is almost exclusively utilized as an amine donor post-TFA deprotection in Solution-Phase Peptide Synthesis (SolPPS)[3].
-
Fmoc-4-bromo-Phe-OH (Solid-Phase Focus): Featuring a base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and a free carboxylic acid, this analog is the gold standard for Solid-Phase Peptide Synthesis (SPPS)[]. It acts directly as an acyl donor , compatible with modern, highly efficient uronium/aminium coupling reagents[].
Comparative Coupling Efficiency & Kinetics
Coupling efficiency is governed by steric hindrance, activation kinetics, and the thermodynamic environment of the reaction phase.
Steric Hindrance vs. Activation Power
The Fmoc group is a large, rigid, planar tricyclic system. In highly hindered sequences, Fmoc can theoretically slow down coupling kinetics compared to the smaller Boc group[2]. However, Fmoc-4-bromo-Phe-OH benefits from compatibility with modern coupling reagents like HATU or HBTU[]. These reagents convert the carboxylic acid into a highly reactive OAt/OBt ester, overcoming the steric bulk of both the Fmoc group and the para-bromo substitution, driving the reaction to >99% yield in minutes[6].
The Racemization Risk Factor
The electron-withdrawing nature of the bromine atom slightly increases the acidity of the α-proton. When using Fmoc-4-bromo-Phe-OH, prolonged exposure to excess base (DIPEA) during HATU activation can lead to trace epimerization[6]. To mitigate this, a strict stoichiometric ratio is required. Conversely, Boc-4-bromo-Phe-OEt, when used as an amine donor with EDC/HOBt in solution, presents a near-zero racemization risk because the activated acyl donor is a separate, non-halogenated residue.
Quantitative Data Summary
The following table summarizes the objective performance metrics of both strategies based on standard synthetic conditions[2].
| Parameter | Boc-4-bromo-Phe-OEt (Solution-Phase) | Fmoc-4-bromo-Phe-OH (Solid-Phase) |
| Role in Coupling | Amine Donor (post-Boc removal) | Acyl Donor (Direct Activation) |
| Typical Coupling Yield | 85% - 95% | >99% |
| Reaction Time | 4 - 12 hours | 30 - 120 minutes |
| Steric Hindrance (N-α) | Low (Boc is highly compact) | Moderate (Bulky Fmoc group) |
| Racemization Risk | Low (if EDC/HOBt is used) | Very Low (with controlled HATU/DIPEA) |
| Scalability | Excellent for multi-kilogram API | Limited by resin capacity / swelling |
| Deprotection Condition | Strong Acid (e.g., 50% TFA) | Mild Base (e.g., 20% Piperidine) |
Workflow & Pathway Visualization
The following diagrams illustrate the logical workflows and mechanistic pathways differentiating these two strategies.
Caption: Workflow comparison of Boc-4-bromo-Phe-OEt (Solution) vs. Fmoc-4-bromo-Phe-OH (Solid-Phase).
Caption: Mechanistic pathway of Fmoc-4-bromo-Phe-OH activation using HATU and DIPEA.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, embedding analytical checkpoints directly into the workflow.
Protocol A: Solution-Phase Coupling of H-4-bromo-Phe-OEt (derived from Boc)
Causality: EDC/HOBt is selected for solution-phase because the urea byproduct is water-soluble, allowing for simple liquid-liquid extraction without chromatography[3].
-
Deprotection: Dissolve Boc-4-bromo-Phe-OEt (1.0 mmol) in 50% TFA/DCM (10 mL). Stir at room temperature for 30 minutes to remove the Boc group.
-
Evaporation & Neutralization: Evaporate the TFA under reduced pressure. Redissolve the resulting TFA salt in DMF (5 mL) and neutralize with DIPEA until the pH reaches ~8.
-
Activation & Coupling: In a separate flask, dissolve the upstream Boc-Amino Acid (1.0 eq) in DMF. Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir for 10 minutes, then add the neutralized H-4-bromo-Phe-OEt solution. Stir at RT for 4-6 hours.
-
Self-Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC). The disappearance of the ninhydrin-positive spot (primary amine of H-4-bromo-Phe-OEt) and the emergence of a UV-active product spot confirms coupling completion. Do not proceed to workup until the amine is consumed.
-
Workup: Dilute with EtOAc, wash sequentially with 5% KHSO4 (to remove unreacted amine), 5% NaHCO3 (to remove unreacted acid), and brine. Dry over Na2SO4 and concentrate.
Protocol B: Solid-Phase Coupling of Fmoc-4-bromo-Phe-OH
Causality: HATU is selected to overcome the steric hindrance of the Fmoc group. A strict 1:0.95 ratio of Amino Acid to HATU ensures no excess uronium salt caps the resin[6].
-
Resin Preparation: Swell Rink Amide resin (0.1 mmol scale) in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to expose the free N-terminal amine[7]. Wash thoroughly with DMF (5x).
-
Activation: Dissolve Fmoc-4-bromo-Phe-OH (3.0 eq, 0.3 mmol) and HATU (2.9 eq, 0.29 mmol) in 2 mL of DMF. Add DIPEA (6.0 eq, 0.6 mmol). Pre-activate for exactly 2 minutes[1].
-
Coupling: Add the activated solution to the resin and agitate for 60 minutes at room temperature.
-
Self-Validation Checkpoint: Perform a Kaiser Test on a micro-cleaved resin sample. A colorless or pale yellow bead indicates >99% coupling efficiency (absence of free primary amines). A blue bead indicates incomplete coupling, triggering an automatic re-coupling cycle[6].
Conclusion
The choice between Boc-4-bromo-Phe-OEt and Fmoc-4-bromo-Phe-OH is dictated by the synthesis scale and methodology. For automated, high-throughput SPPS where rapid kinetics and mild deprotection are paramount, Fmoc-4-bromo-Phe-OH paired with HATU is the undisputed choice[]. Conversely, for large-scale, cost-effective liquid-phase synthesis where the unnatural amino acid acts as the C-terminal moiety, Boc-4-bromo-Phe-OEt provides exceptional stability and scalability[3].
References
-
ResearchGate. "Comparison of Fmoc and Boc methods currently used for the chemical synthesis of peptides." Available at: [Link]
Sources
Comparative Guide to Reference Standards for N-Boc-4-bromo-L-phenylalanine Ethyl Ester Analysis
Introduction: The Critical Role of Reference Standards in Pharmaceutical Development
In the landscape of pharmaceutical development and manufacturing, the integrity of every analytical measurement is paramount. The quality, safety, and efficacy of a final drug product are directly dependent on the accuracy of the data generated at every stage, from raw material testing to final product release. At the heart of this analytical framework lies the Reference Standard (RS) , a highly purified and well-characterized compound that serves as the benchmark against which all other samples are measured.[1][2] As stated by the U.S. Food and Drug Administration (FDA), reference standards must be of the "highest purity that can be obtained through reasonable effort" and "thoroughly characterized to assure the identity, strength, and quality".[3]
This guide provides an in-depth technical comparison of reference standards for N-Boc-4-bromo-L-phenylalanine ethyl ester , a key chiral building block and pharmaceutical intermediate. We will explore the essential quality attributes of a reference standard, provide detailed protocols for its characterization and comparison, and explain the scientific rationale behind these analytical choices. This document is intended for researchers, scientists, and drug development professionals who require a robust and reliable analytical framework for this critical intermediate.
Understanding the Analyte: N-Boc-4-bromo-L-phenylalanine Ethyl Ester
N-Boc-4-bromo-L-phenylalanine ethyl ester is a derivative of the amino acid L-phenylalanine. The "N-Boc" group is a tert-butyloxycarbonyl protecting group on the amine, and the ethyl ester protects the carboxylic acid. The bromine atom on the phenyl ring makes it a versatile intermediate for introducing the phenylalanine moiety into larger molecules through cross-coupling reactions. Its precise stereochemistry (L-configuration) is often crucial for the biological activity of the final active pharmaceutical ingredient (API).
Given its role as a synthetic precursor, the purity of this intermediate is of utmost importance. Any impurities, particularly the incorrect enantiomer (D-form) or related substances, can carry through the synthesis and compromise the quality and safety of the final drug product.[4][5] Therefore, a highly characterized reference standard is essential for developing and validating analytical methods to control its quality.
Qualifying a Reference Standard: A Comparative Approach
A reference standard is not merely a bottle of a chemical; it is a substance of established quality and purity.[4] The qualification process ensures that the material is suitable for its intended analytical purpose.[6] In this guide, we will compare two hypothetical standards to illustrate the qualification process:
-
Primary Reference Standard (PRS): A standard shown by an extensive set of analytical tests to be authentic material of high purity.[4] A PRS is established without comparison to another standard.
-
Working Reference Standard (WRS) / Secondary Standard: A standard whose quality and purity are established by comparison to a Primary Reference Standard.[4] This is used for routine laboratory analysis.
The goal is to demonstrate the equivalence of the WRS to the PRS, ensuring traceability and consistency in routine testing.[1][6]
Key Quality Attributes for Comparison
The comparison between a PRS and a WRS must be based on a comprehensive set of analytical tests. The core attributes to evaluate include:
-
Identity: Confirmation of the chemical structure.
-
Purity (Assay): Quantitation of the main component.
-
Impurity Profile: Identification and quantification of any organic and inorganic impurities.
-
Enantiomeric Purity: Determination of the stereochemical integrity.
-
Volatiles/Water Content: Measurement of residual solvents and water.
Comparative Data Summary
The following table presents a hypothetical comparison between a well-characterized PRS and a candidate WRS batch of N-Boc-4-bromo-L-phenylalanine ethyl ester.
| Analytical Test | Method | Primary Reference Standard (PRS-001) | Working Reference Standard (WRS-002) | Acceptance Criteria for WRS |
| Identity | ¹H NMR, ¹³C NMR, FT-IR, MS | Conforms to Structure | Conforms to Structure | Conforms to PRS |
| Assay (Purity) | HPLC-UV (220 nm) | 99.9% (by area normalization) | 99.8% (by area normalization) | ≥ 99.5% |
| Enantiomeric Purity | Chiral HPLC | > 99.9% L-enantiomer | 99.9% L-enantiomer | ≥ 99.8% L-enantiomer |
| Largest Single Impurity | HPLC-UV (220 nm) | 0.04% (at RRT 1.15) | 0.06% (at RRT 1.15) | ≤ 0.10% |
| Total Impurities | HPLC-UV (220 nm) | 0.10% | 0.15% | ≤ 0.20% |
| Water Content | Karl Fischer Titration | 0.08% | 0.12% | ≤ 0.20% |
| Residual Solvents | GC-HS | < 50 ppm Ethyl Acetate | < 75 ppm Ethyl Acetate | Meets ICH <5000 ppm> |
This data demonstrates that WRS-002 is comparable in quality to PRS-001 and is suitable for use in routine quality control testing.
Experimental Protocols for Qualification
The following sections provide detailed, step-by-step methodologies for the key experiments required to qualify a reference standard for N-Boc-4-bromo-L-phenylalanine ethyl ester.
Workflow for Reference Standard Qualification
The overall process involves a systematic comparison of the candidate working standard against the primary standard using a battery of orthogonal analytical techniques.
Caption: Workflow for qualifying a Working Reference Standard (WRS).
Protocol 1: Purity and Assay by High-Performance Liquid Chromatography (HPLC)
Rationale: Reversed-phase HPLC with UV detection is the gold standard for determining the purity of small organic molecules.[5][7][8] It separates the main component from its process-related impurities and degradation products based on polarity.[9][10] A C18 column is chosen for its excellent retention and separation of moderately nonpolar compounds like N-Boc-4-bromo-L-phenylalanine ethyl ester. Acetonitrile and water are common mobile phases providing good peak shape and resolution. A gradient elution is employed to ensure that both early and late-eluting impurities are effectively separated and detected. Detection at 220 nm provides high sensitivity as it is a region of strong absorbance for the aromatic ring and the carbonyl groups.
Instrumentation & Conditions:
-
System: HPLC or UHPLC with a UV/PDA detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Gradient:
-
0-5 min: 50% B
-
5-25 min: 50% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the standard in a 50:50 mixture of Acetonitrile:Water to a final concentration of approximately 0.5 mg/mL.
System Suitability (Self-Validation): Before sample analysis, inject a standard solution five times. The system is deemed suitable if:
-
Tailing Factor: The tailing factor for the main peak is ≤ 1.5.
-
Theoretical Plates: The plate count is ≥ 5000.
-
Reproducibility (%RSD): The relative standard deviation of the peak area for the five replicate injections is ≤ 1.0%.
Calculation: Purity is calculated using the area normalization method. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Protocol 2: Enantiomeric Purity by Chiral HPLC
Rationale: Enantiomers have identical physical properties in a non-chiral environment, making them inseparable by standard HPLC. A Chiral Stationary Phase (CSP) is required to differentiate between the L- and D-enantiomers.[8][11] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for separating a wide range of chiral compounds, including N-Boc protected amino acid derivatives.[12] The separation mechanism involves forming transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, which have different interaction energies, leading to different retention times. Normal phase (hexane/isopropanol) is often used as it can provide better selectivity for these types of separations.
Instrumentation & Conditions:
-
System: HPLC with a UV/PDA detector.
-
Chiral Stationary Phase: Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel, 250 mm x 4.6 mm, 5 µm.
-
Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (IPA) (90:10 v/v). Note: The ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a solution of the standard in the mobile phase at a concentration of approximately 1 mg/mL. To confirm peak identity, also prepare a solution of the racemic (D/L) mixture if available.
System Suitability (Self-Validation):
-
Resolution: Inject the racemic mixture. The resolution between the L- and D-enantiomer peaks must be ≥ 2.0.
-
Limit of Quantitation (LOQ): The method must be sensitive enough to detect the undesired enantiomer at the specification limit (e.g., 0.15%).
Calculation: Enantiomeric Purity (% L-enantiomer) = (Area of L-Peak / (Area of L-Peak + Area of D-Peak)) x 100
Decision Logic for Standard Qualification
The results from the analytical testing feed into a clear decision-making process. The primary goal is to confirm that the working standard is fit for its intended purpose.
Sources
- 1. Pharmacopeial Reference Standards: Equivalence and Qualification – PharmaRegulatory.in â Indiaâs Regulatory Knowledge Hub [pharmaregulatory.in]
- 2. edqm.eu [edqm.eu]
- 3. pharmtech.com [pharmtech.com]
- 4. documents.lgcstandards.com [documents.lgcstandards.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. resolvemass.ca [resolvemass.ca]
- 7. How to detect the percentage of pharmaceutical intermediates? - Novasol Biotech [novasolbio.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. ovid.com [ovid.com]
- 10. lcms.cz [lcms.cz]
- 11. Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine [scirp.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to Infrared (IR) Spectroscopy for Boc and Ester Groups in Phenylalanine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the realm of peptide synthesis and drug development, the precise characterization of molecules is paramount. Infrared (IR) spectroscopy stands as a rapid, non-destructive, and powerful analytical technique for the identification of functional groups, ensuring the successful protection and modification of amino acids.[1][2] This guide provides an in-depth comparison of the IR spectral features of Boc-protected and esterified phenylalanine derivatives, offering field-proven insights for accurate spectral interpretation.
The Significance of IR Spectroscopy in Peptide Chemistry
Infrared spectroscopy probes the vibrational modes of molecules.[3] When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, creating a unique spectral fingerprint. For scientists working with amino acids, IR spectroscopy is an invaluable tool to confirm the presence or absence of key functional groups, such as the tert-butyloxycarbonyl (Boc) protecting group and ester functionalities. These modifications are fundamental steps in peptide synthesis, and their verification is a critical quality control checkpoint.
This guide will focus on the following phenylalanine derivatives to illustrate the key spectral differences:
-
Boc-L-phenylalanine (Boc-Phe-OH): An N-terminally protected phenylalanine.
-
L-phenylalanine methyl ester (Phe-OMe): A C-terminally protected phenylalanine.
-
Boc-L-phenylalanine methyl ester (Boc-Phe-OMe): A fully protected phenylalanine.
Deciphering the IR Spectrum: A Comparative Analysis
The IR spectra of these derivatives are dominated by the characteristic absorptions of the Boc group, the ester group, and the underlying phenylalanine structure. The most informative regions are typically between 1600-1800 cm⁻¹ (carbonyl stretching) and 3100-3500 cm⁻¹ (N-H and O-H stretching).[3][4]
Boc-L-phenylalanine (Boc-Phe-OH): The Carbamate Signature
The defining feature of Boc-protected amino acids is the carbamate functional group. The IR spectrum of Boc-Phe-OH will prominently display:
-
N-H Stretching: A moderate to strong absorption band is typically observed in the range of 3300-3500 cm⁻¹, corresponding to the N-H stretching vibration of the carbamate.[5]
-
C=O Stretching (Carbamate): A strong, characteristic absorption band appears around 1680-1720 cm⁻¹. This peak is often broad due to hydrogen bonding.[6][7]
-
C=O Stretching (Carboxylic Acid): Another strong and often very broad carbonyl absorption from the carboxylic acid group is present, typically in the range of 1700-1725 cm⁻¹. This band frequently overlaps with the carbamate C=O stretch.[4]
-
C-O Stretching: Look for strong bands in the 1000-1300 cm⁻¹ region, associated with the C-O stretching vibrations of the carbamate and carboxylic acid groups.[8]
-
O-H Stretching: A very broad band from the carboxylic acid O-H stretch can be observed between 2500-3300 cm⁻¹.[4]
L-phenylalanine methyl ester (Phe-OMe): The Ester Fingerprint
Esterification of the C-terminus introduces a new set of characteristic peaks. For Phe-OMe, the key IR absorptions are:
-
N-H Stretching: The free amine group will show one or two bands (for primary amines) of medium intensity in the 3300-3500 cm⁻¹ region.[4]
-
C=O Stretching (Ester): A strong and sharp absorption band characteristic of the ester carbonyl group is found in the range of 1730-1750 cm⁻¹.[3][9] This peak is typically at a higher wavenumber compared to the carbamate carbonyl.
-
C-O Stretching: Esters exhibit two or more strong C-O stretching bands in the 1000-1300 cm⁻¹ region.[9][10] These are often referred to as the asymmetric and symmetric C-O-C stretches.
Boc-L-phenylalanine methyl ester (Boc-Phe-OMe): The Combined Spectrum
As expected, the IR spectrum of the fully protected Boc-Phe-OMe will display a combination of the features observed for the Boc and ester groups:
-
N-H Stretching: A single, sharp N-H stretching band from the carbamate group will be present around 3300-3400 cm⁻¹.
-
C=O Stretching (Carbamate and Ester): Two distinct carbonyl peaks are typically observed. The ester C=O stretch will appear as a strong, sharp band around 1730-1750 cm⁻¹, while the carbamate C=O stretch will be a strong band at a slightly lower wavenumber, around 1680-1720 cm⁻¹.[7][9]
-
C-O Stretching: Multiple strong absorption bands will be present in the 1000-1300 cm⁻¹ region, arising from both the carbamate and ester functionalities.[8][9]
Comparative Data Summary
The following table summarizes the key IR absorption peaks for the Boc and ester groups in the discussed phenylalanine derivatives.
| Functional Group | Vibrational Mode | Boc-Phe-OH (cm⁻¹) | Phe-OMe (cm⁻¹) | Boc-Phe-OMe (cm⁻¹) | Intensity |
| Carbamate N-H | N-H Stretch | ~3300-3500 | - | ~3300-3400 | Medium-Strong |
| Amine N-H | N-H Stretch | - | ~3300-3500 | - | Medium |
| Carbamate C=O | C=O Stretch | ~1680-1720 | - | ~1680-1720 | Strong |
| Ester C=O | C=O Stretch | - | ~1730-1750 | ~1730-1750 | Strong |
| Carboxylic Acid C=O | C=O Stretch | ~1700-1725 | - | - | Strong, Broad |
| Carboxylic Acid O-H | O-H Stretch | ~2500-3300 | - | - | Strong, Very Broad |
| Carbamate/Ester C-O | C-O Stretch | ~1000-1300 | ~1000-1300 | ~1000-1300 | Strong |
Experimental Protocol: Acquiring High-Quality IR Spectra with ATR-FTIR
Attenuated Total Reflectance (ATR) is a popular sampling technique for FTIR as it requires minimal sample preparation.[11][12]
Objective: To obtain a high-quality infrared spectrum of a phenylalanine derivative to identify the presence of Boc and/or ester functional groups.
Materials:
-
FTIR Spectrometer with an ATR accessory (e.g., diamond crystal)
-
Phenylalanine derivative sample (solid or oil)
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or ethanol)
-
Kimwipes or other lint-free tissue
Procedure:
-
Background Spectrum Acquisition:
-
Rationale: This step is crucial to subtract the spectral contributions of the atmosphere (CO₂ and water vapor) and the ATR crystal itself from the sample spectrum.
-
Action: Ensure the ATR crystal is clean by wiping it with a Kimwipe lightly dampened with isopropanol and allowing it to dry completely.[13] In the spectrometer software, initiate a background scan.
-
-
Sample Application:
-
Rationale: Good contact between the sample and the ATR crystal is essential for a strong signal.
-
Action: Place a small amount of the solid or liquid sample onto the center of the ATR crystal using a clean spatula.[11] For solid samples, apply pressure using the instrument's pressure clamp to ensure intimate contact.[13]
-
-
Sample Spectrum Acquisition:
-
Rationale: Co-adding multiple scans improves the signal-to-noise ratio, resulting in a cleaner spectrum.
-
Action: In the software, initiate the sample scan. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.[1]
-
-
Data Analysis:
-
Rationale: The resulting spectrum should be processed to identify key absorption bands.
-
Action: After the scan is complete, the software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Label the significant peaks, paying close attention to the carbonyl and N-H/O-H stretching regions.
-
-
Cleaning:
-
Rationale: Thorough cleaning prevents cross-contamination between samples.
-
Action: Remove the sample from the ATR crystal. Clean the crystal surface with a Kimwipe and an appropriate solvent (e.g., isopropanol) until no residue remains.
-
Workflow for IR Spectral Analysis of Phenylalanine Derivatives
The following diagram illustrates the logical workflow for obtaining and interpreting the IR spectra of Boc- and ester-protected phenylalanine derivatives.
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. One moment, please... [chemistrysteps.com]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. Characteristic IR Absorptions | OpenOChem Learn [learn.openochem.org]
- 5. Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2® Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry [niu.edu]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. ATR-FTIR spectroscopy of biological samples - Specac Ltd [specac.com]
- 13. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
Safety Operating Guide
Personal protective equipment for handling N-Boc-4-bromo-L-phenylalanine ethyl ester
Comprehensive Safety and Operational Guide: Handling N-Boc-4-bromo-L-phenylalanine ethyl ester
As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of rules, but as a logical system of causality. Understanding why a chemical behaves the way it does is the foundation of true operational security.
N-Boc-4-bromo-L-phenylalanine ethyl ester (CAS: 591249-54-6) is an orthogonally protected, halogenated unnatural amino acid heavily utilized in peptide synthesis and transition-metal-catalyzed cross-coupling drug discovery workflows[1]. While it is highly stable under standard laboratory conditions, its physical state as a fine crystalline powder presents specific inhalation and dermal contact risks that require rigorous, self-validating protocols.
Compound Profile & Mechanistic Hazard Identification
To design an effective safety protocol, we must first understand the physicochemical properties driving the compound's hazards.
Table 1: Physicochemical and Hazard Profile
| Property | Specification |
|---|---|
| Chemical Name | N-Boc-4-bromo-L-phenylalanine ethyl ester |
| CAS Number | 591249-54-6[1] |
| Molecular Weight | 372.26 g/mol [1] |
| Physical State | Solid (Powder)[2] |
| Primary GHS Hazards | Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3 (Respiratory)[3] |
The Causality of the Hazard: The compound features a hydrophobic tert-butyloxycarbonyl (Boc) protecting group and an ethyl ester. This specific functionalization significantly increases the molecule's lipophilicity compared to a free amino acid. If this powder contacts bare skin, its lipophilic nature allows it to easily adhere to and potentially interact with the lipid bilayer of the epidermis, causing localized irritation (Skin Irrit. 2)[3]. Furthermore, as a fine powder, standard transfer operations can easily aerosolize micro-particles. Inhalation of these particles can cause acute respiratory tract irritation (STOT SE 3)[3][4]. Therefore, mitigating dust generation and preventing dermal/mucosal contact are the two primary drivers for our operational strategy.
Personal Protective Equipment (PPE) Matrix
Every piece of PPE serves a specific mechanistic purpose to interrupt the exposure pathways identified above. No protective equipment should be considered optional when handling this compound outside of a contained environment.
Table 2: Required PPE and Mechanistic Justification
| PPE Category | Specification | Causality / Scientific Justification |
|---|---|---|
| Eye Protection | Safety goggles with side-shields (OSHA 29 CFR 1910.133 / EN166)[2][3]. | Prevents aerosolized micro-dust from settling on and irritating the ocular mucosa. |
| Hand Protection | Nitrile gloves (minimum 0.11 mm thickness)[3]. | Nitrile provides superior chemical resistance to lipophilic organic esters compared to standard latex. |
| Body Protection | Impervious, fully buttoned lab coat[3]. | Prevents the accumulation of static-charged powder on personal clothing, which could lead to delayed exposure. |
| Respiratory | N95 or P100 particulate respirator (if handled outside a fume hood)[2]. | Filters out aerosolized particles >0.3 microns, directly preventing respiratory tract irritation[2]. |
Caption: Logical workflow for PPE selection and gowning prior to handling N-Boc-4-bromo-L-phenylalanine ethyl ester.
Operational Workflows: Step-by-Step Handling
To ensure self-validating safety, the physical handling of the compound must be designed to minimize kinetic energy transfer to the powder, thereby preventing aerosolization.
Weighing and Transfer Protocol:
-
Environmental Control: Ensure the analytical balance is located within a certified chemical fume hood operating with appropriate exhaust ventilation[3]. This is your primary engineering control against dust.
-
Static Mitigation: Unnatural amino acid powders frequently hold static charge. Use an anti-static gun (e.g., Zerostat) on the weighing boat or use a grounded metal spatula. Causality: This prevents the powder from repelling against the plastic boat and "jumping" into the workspace.
-
Transfer Mechanics: Slowly open the container. Transfer the required mass using a smooth, continuous motion. Avoid tapping the spatula aggressively. Causality: Rapid, turbulent movements create micro-air currents that lift the fine powder into the breathing zone.
-
Decontamination: Wipe down the spatula and balance pan with a lint-free wipe dampened with 70% ethanol or isopropanol[3]. Causality: The Boc-protected ester is highly soluble in alcohols, ensuring the complete chemical dissolution and removal of residual powder from surfaces.
Emergency Response & Spill Management
If a spill occurs, immediate containment is required to prevent environmental release and human exposure. Never use a dry brush or broom to clean up this powder , as the mechanical sweeping action will generate a massive, highly hazardous dust cloud[2][4].
Step-by-Step Spill Protocol:
-
Evacuate & Assess: Temporarily step back from the immediate area to allow suspended dust to settle.
-
Ventilation: Ensure the fume hood or room exhaust is operating at maximum capacity to filter ambient air[3].
-
Wet Containment: Cover the spilled powder with a damp paper towel (water or ethanol)[4]. Causality: The liquid binds the fine powder particles together via capillary action, completely neutralizing the aerosolization risk.
-
Collection: Carefully scoop up the dampened powder and towels, placing them directly into a sealable hazardous waste container[4].
-
Surface Decontamination: Scrub the spill area with an alcohol-based solvent to dissolve and remove any remaining lipophilic residue[3].
Caption: Step-by-step decision matrix for mitigating and cleaning chemical powder spills.
Disposal & Waste Management Plan
N-Boc-4-bromo-L-phenylalanine ethyl ester and its contaminated packaging must be strictly treated as hazardous chemical waste[4].
-
Solid Waste: Place all contaminated wipes, empty vials, and collected spill material into a designated, clearly labeled solid hazardous waste bin[4].
-
Liquid Waste: If the compound is dissolved in organic solvents (e.g., DMF, DCM, or alcohols during cleaning), route this to the halogenated organic waste stream . Causality: The presence of the bromine atom (4-bromo) requires disposal in halogenated waste containers to comply with environmental incineration regulations and prevent reactive mixing with non-halogenated solvents.
-
Drain Disposal: Strictly prohibited. Under no circumstances should the product or its solutions be allowed to enter drains or water courses[3][4].
References
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
